molecular formula C5H11NO3 B14700780 Pentan-2-yl nitrate CAS No. 21981-48-6

Pentan-2-yl nitrate

Cat. No.: B14700780
CAS No.: 21981-48-6
M. Wt: 133.15 g/mol
InChI Key: RWRBSYOTDDOXKC-UHFFFAOYSA-N
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Description

Pentan-2-yl nitrate is a nitrate ester compound of significant interest in advanced chemical kinetic research, particularly in the study of combustion processes and the role of nitrogen-oxygen functional groups in energetic materials . As a structural isomer of pentyl nitrate, its decomposition pathway initiates with the cleavage of the O-NO2 bond, generating a pentan-2-oxy radical and nitrogen dioxide (NO2), which plays a critical role in NOx cycling reactions within combustion systems . Research utilizing shock tube and rapid compression machine data highlights the importance of such compounds in understanding fuel oxidation and ignition delay times under a wide range of conditions . The reactivity of the subsequent pentyl radical intermediates, which are highly reactive and can react with neighboring atoms or molecules, is a key area of investigation . For research purposes, the study of alkyl nitrates like this compound provides valuable insights into the mechanisms of nitric oxide (NO) release and vasodilation, drawing parallels to known nitrate esters such as pentaerythritol tetranitrate (PETN) . This compound is presented for fundamental laboratory investigation and chemical synthesis. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21981-48-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

pentan-2-yl nitrate

InChI

InChI=1S/C5H11NO3/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3

InChI Key

RWRBSYOTDDOXKC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)O[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Secondary Alkyl Nitrates: A Technical Guide Focused on 2-Pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of secondary alkyl nitrates, with a specific focus on the conversion of 2-pentanol to 2-pentyl nitrate. This document details the relevant reaction mechanisms, experimental protocols, and quantitative data to support research and development in related fields.

Introduction

Secondary alkyl nitrates are a class of organic compounds with applications in various chemical and pharmaceutical domains. Their synthesis from corresponding secondary alcohols is a key transformation. This guide will explore a viable synthetic route for the preparation of 2-pentyl nitrate from 2-pentanol, a common secondary alcohol. The primary method discussed involves the use of nitric acid in the presence of acetic anhydride, a process that has been shown to be effective for the nitration of secondary alcohols while minimizing oxidative side reactions.[1]

Reaction Mechanism

The nitration of a secondary alcohol, such as 2-pentanol, with a mixture of nitric acid and a dehydrating agent like sulfuric acid or, as detailed here, acetic anhydride, proceeds through an esterification reaction. In the presence of a strong acid or anhydride, nitric acid is converted to the highly reactive nitronium ion (NO₂⁺) or a related activated species. The alcohol's hydroxyl group then acts as a nucleophile, attacking the electrophilic nitrogen species. Subsequent loss of a proton yields the final secondary alkyl nitrate ester.

reaction_mechanism 2_Pentanol 2-Pentanol (CH₃CH(OH)CH₂CH₂CH₃) Nucleophilic_Attack Nucleophilic Attack 2_Pentanol->Nucleophilic_Attack Nitric_Acid Nitric Acid (HNO₃) Protonated_Nitric_Acid Activated Nitric Acid Species Nitric_Acid->Protonated_Nitric_Acid Activation Acetic_Anhydride Acetic Anhydride ((CH₃CO)₂O) Acetic_Anhydride->Protonated_Nitric_Acid Protonated_Nitric_Acid->Nucleophilic_Attack Protonated_Ester Protonated 2-Pentyl Nitrate Nucleophilic_Attack->Protonated_Ester 2_Pentyl_Nitrate 2-Pentyl Nitrate (CH₃CH(ONO₂)CH₂CH₂CH₃) Protonated_Ester->2_Pentyl_Nitrate Deprotonation Acetic_Acid Acetic Acid (CH₃COOH) Protonated_Ester->Acetic_Acid

Diagram 1: Reaction mechanism for the synthesis of 2-pentyl nitrate.

Experimental Protocols

The following protocol is adapted from a procedure for the synthesis of secondary amyl nitrate, which is expected to be directly applicable to 2-pentanol.[1]

Materials:

  • 2-Pentanol

  • Nitric Acid (98%)

  • Acetic Anhydride

  • Ice-water bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath to maintain a low temperature.

  • Reagent Addition: Acetic anhydride is charged into the reaction vessel. 2-Pentanol and 98% nitric acid are then added simultaneously and gradually through separate dropping funnels. The rate of addition should be controlled to maintain the reaction temperature between 7-10°C.[1] It is desirable to maintain a slight excess of nitric acid throughout the addition.[1]

  • Reaction: After the addition is complete, the mixture is allowed to react for an additional five minutes at the same temperature.[1]

  • Work-up: The reaction mixture is then poured into a larger volume of cold water ("drowning"). The organic layer, containing the crude 2-pentyl nitrate, is separated using a separatory funnel.

  • Purification: The crude product is washed sequentially with water and a dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate. The final product can be further purified by distillation.

experimental_workflow cluster_setup Preparation cluster_reaction Synthesis cluster_workup Purification Setup Set up reaction vessel in ice-water bath Addition Simultaneously add 2-Pentanol and Nitric Acid to Acetic Anhydride (7-10°C) Setup->Addition Stir Stir for 5 minutes after addition Addition->Stir Drown Pour reaction mixture into cold water Stir->Drown Separate Separate organic layer Drown->Separate Wash Wash with water and NaHCO₃ solution Separate->Wash Dry Dry organic layer Wash->Dry Distill Purify by distillation Dry->Distill

Diagram 2: Experimental workflow for 2-pentyl nitrate synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a secondary amyl nitrate, which serves as a reference for the synthesis of 2-pentyl nitrate.[1]

ParameterValueReference
Reactants
Secondary Amyl Alcohol50 grams[1]
Nitric Acid (98%)39.3 grams[1]
Acetic Anhydride64 grams[1]
Reaction Conditions
Temperature7-10 °C[1]
Product
Crude Yield94.2%[1]
Boiling Range of Product139-150 °C[1]
Specific Gravity of Product0.97[1]

Note: "Secondary amyl alcohol" is a historical term that can refer to a mixture of isomers, including 2-pentanol and 3-pentanol. The provided data should be considered a strong guideline for the synthesis of 2-pentyl nitrate.

Conclusion

The synthesis of 2-pentyl nitrate from 2-pentanol can be effectively achieved using nitric acid in the presence of acetic anhydride. This method offers high yields and better control over the reaction, minimizing oxidation byproducts that are common in the nitration of secondary alcohols. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization and characterization specific to pure 2-pentanol are recommended for specific applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Pentan-2-yl Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic methods used to characterize Pentan-2-yl nitrate (sec-pentyl nitrate). Due to the limited availability of published spectra for this specific compound, this guide presents expected spectroscopic data based on the known characteristics of secondary alkyl nitrates and analogous compounds. It also includes detailed experimental protocols and a workflow for the comprehensive spectroscopic analysis of such compounds.

Introduction

This compound is a secondary alkyl nitrate with the chemical formula C₅H₁₁NO₃. The structural elucidation and purity assessment of this and similar organic nitrates are crucial in various research fields, including atmospheric chemistry, pharmacology, and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are fundamental tools for this characterization. This guide outlines the expected spectroscopic signatures of this compound and the methodologies to acquire them.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on general spectroscopic principles and data from similar alkyl nitrate compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
CH₃ (C1)Triplet0.9 - 1.0~ 7
CH₂ (C3)Multiplet1.3 - 1.5-
CH₂ (C4)Multiplet1.5 - 1.7-
CH (C2)Multiplet4.8 - 5.2-
CH₃ (C5)Doublet1.3 - 1.4~ 6

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

Carbon AtomApproximate Chemical Shift (δ, ppm)
C110 - 15
C280 - 85
C330 - 35
C418 - 23
C515 - 20

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
O-NO₂Asymmetric stretch1620 - 1640[1]Strong
O-NO₂Symmetric stretch1270 - 1285[1]Strong
C-H (sp³)Stretch2850 - 3000Medium-Strong
C-OStretch1000 - 1050Medium
O-N-OBending850 - 870[1]Strong

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zProposed Fragment IonNotes
133[C₅H₁₁NO₃]⁺Molecular ion (M⁺), likely to be of low abundance.
87[M - NO₂]⁺Loss of a nitro group.
71[C₅H₁₁]⁺Loss of the nitrate group.
57[C₄H₉]⁺Further fragmentation of the alkyl chain.
43[C₃H₇]⁺Common alkyl fragment.

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
Ethanol/Hexane~ 270Lown → π*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 300-500 MHz NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

3.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule, particularly the nitrate group.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • GC-MS Protocol:

    • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

    • GC Separation:

      • Injector Temperature: 250 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

    • MS Detection (Electron Ionization - EI):

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To observe electronic transitions within the molecule, particularly the n → π* transition of the nitrate group.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in a UV-transparent solvent (e.g., ethanol or hexane) to determine the molar absorptivity. A typical starting concentration would be around 0.1 M, followed by serial dilutions.

    • Use the pure solvent as a reference blank.

  • Data Acquisition:

    • Scan the samples over a wavelength range of 200-400 nm.

    • Record the absorbance at each concentration.

    • The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be determined from a plot of absorbance versus concentration (Beer-Lambert Law).

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., GC) Synthesis->Purity NMR NMR (1H, 13C) Purity->NMR IR FTIR Purity->IR MS Mass Spectrometry Purity->MS UV_Vis UV-Vis Purity->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Data_Integration Integration of All Spectroscopic Data Structure_Elucidation->Data_Integration Final_Report Final Characterization Report Data_Integration->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While specific literature data for this compound is scarce, the expected spectroscopic features can be reliably predicted based on the well-established principles of NMR, IR, MS, and UV-Vis spectroscopy for secondary alkyl nitrates. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to successfully characterize this and similar molecules, ensuring accurate structural elucidation and purity assessment for their intended applications.

References

An In-depth Technical Guide to the Thermal Decomposition Kinetics of 2-Pentyl Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of 2-pentyl nitrate. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the subject, encompassing experimental methodologies, quantitative data, and the underlying chemical pathways.

Introduction

Pentan-2-yl nitrate, an organic nitrate ester, is of interest in various chemical fields, including its potential use as a fuel additive and its relevance in atmospheric chemistry. Understanding its thermal stability and decomposition kinetics is crucial for safe handling, storage, and application. The primary decomposition route for alkyl nitrates involves the homolytic cleavage of the O-NO2 bond, a process whose rate is highly dependent on temperature and the molecular structure of the parent compound. This guide synthesizes available data to present a detailed picture of the thermal decomposition of 2-pentyl nitrate.

Core Decomposition Pathway

The thermal decomposition of alkyl nitrates is initiated by the unimolecular fission of the RO-NO₂ bond, which is comparatively weak. This primary step leads to the formation of an alkoxy radical and nitrogen dioxide (NO₂).[1][2] In the case of 2-pentyl nitrate, this initial reaction can be represented as:

CH₃CH(ONO₂)CH₂CH₂CH₃ → CH₃CH(O•)CH₂CH₂CH₃ + NO₂

Following this initiation, the resulting 2-pentoxy radical can undergo several competing secondary reactions, including unimolecular decomposition through C-C bond fission or isomerization via hydrogen atom transfer.[2] A study on the pyrolysis of n-pentyl nitrate has shown that direct bond fission and hydrogen migration are key competing forces in the decomposition process.[3] While the primary RO-NO₂ bond fission is the rate-determining step, the subsequent reactions of the alkoxy radical contribute to the overall product distribution.

A detailed kinetic modeling study of pentyl nitrate oxidation has been conducted using data from shock tubes and rapid compression machines over a wide range of temperatures (530 K to 790 K) and pressures (4 to 40 bar).[1]

Quantitative Kinetic Data

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Temperature Range (K)Experimental Method
n-Propyl Nitrate163.42.34 x 10¹⁵473 - 659Low-pressure flow reactor
n-Butyl Nitrate162.82.49 x 10¹⁵473 - 659Low-pressure flow reactor
Isopropyl Nitrate159.8---

Data for n-propyl and n-butyl nitrate from a study on their thermal decomposition kinetics.[2] The O-NO2 bond dissociation energy was determined to be 38.0 ± 1.2 kcal mol-1 for n-propyl nitrate and 37.8 ± 1.0 kcal mol-1 for n-butyl nitrate.[2] For isopropyl nitrate, the O-NO2 bond dissociation energy was found to be 38.2 ± 4.0 kcal mol-1.[4]

The activation energies for these short-chain alkyl nitrates are quite similar, suggesting that the activation energy for 2-pentyl nitrate would be in a comparable range, likely around 160-165 kJ/mol. The pre-exponential factors are also of a similar order of magnitude.

Experimental Protocols

The study of thermal decomposition kinetics employs various analytical techniques. Below are detailed methodologies for key experiments applicable to 2-pentyl nitrate.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] It is a common method for determining the thermal stability and decomposition characteristics of energetic materials.

Methodology:

  • Sample Preparation: A small sample of 2-pentyl nitrate (typically 3-9 mg) is accurately weighed and hermetically sealed in a pressure-resistant crucible, often made of gold or aluminum, under an inert atmosphere like nitrogen.[5]

  • Instrument Setup: A DSC instrument, such as a Mettler Toledo DSC 3, is used. The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.[5]

  • Temperature Program: The sample is heated at a constant linear rate (e.g., 1, 5, or 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).[5]

  • Data Acquisition: The instrument records the heat flow to the sample relative to the reference as a function of temperature. An exothermic peak indicates the decomposition of the sample.

  • Data Analysis: The onset temperature of the exothermic peak provides an indication of the decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition. By performing the experiment at several different heating rates, kinetic parameters like the activation energy can be calculated using methods such as the Kissinger equation.[6]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the thermal stability and decomposition temperatures.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of 2-pentyl nitrate is placed in a tared TGA sample pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to create a non-reactive environment.

  • Temperature Program: The sample is heated at a constant rate through a defined temperature range.

  • Data Acquisition: The instrument continuously records the sample's mass as the temperature increases. A loss in mass indicates the volatilization or decomposition of the sample.

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Logical Workflow for Kinetic Parameter Determination

G cluster_exp Experimental Analysis cluster_data Data Acquisition cluster_analysis Kinetic Analysis DSC Differential Scanning Calorimetry (DSC) HeatFlow Heat Flow vs. Temperature DSC->HeatFlow TGA Thermogravimetric Analysis (TGA) MassLoss Mass Loss vs. Temperature TGA->MassLoss Kissinger Kissinger Method (from multiple heating rates) HeatFlow->Kissinger Arrhenius Arrhenius Plot MassLoss->Arrhenius Params Activation Energy (Ea) Pre-exponential Factor (A) Kissinger->Params Arrhenius->Params

Caption: Workflow for determining kinetic parameters from DSC and TGA data.

Primary Decomposition Pathway of 2-Pentyl Nitrate

G cluster_reactants Reactant cluster_products Primary Products cluster_secondary Secondary Reactions PentylNitrate 2-Pentyl Nitrate CH₃CH(ONO₂)CH₂CH₂CH₃ AlkoxyRadical 2-Pentoxy Radical CH₃CH(O•)CH₂CH₂CH₃ PentylNitrate->AlkoxyRadical Δ (Heat) NO2 Nitrogen Dioxide NO₂ PentylNitrate->NO2 Δ (Heat) Decomposition Decomposition (C-C Fission) AlkoxyRadical->Decomposition Isomerization Isomerization (H-atom transfer) AlkoxyRadical->Isomerization

References

Chemical kinetic modeling of Pentan-2-yl nitrate oxidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Kinetic Modeling of Pentan-2-yl Nitrate Oxidation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical kinetic modeling of this compound oxidation, a compound of interest in energetic materials. The core of this document is built upon a detailed kinetic modeling study that developed a comprehensive chemical kinetic model for the oxidation of pentyl nitrate.[1] This model has been validated against experimental data from shock tube (ST) and rapid compression machine (RCM) experiments over a wide range of conditions.

Core Concepts in this compound Oxidation

The combustion of this compound is a complex process involving numerous elementary reactions. A key aspect of modeling its oxidation is the development of a detailed chemical kinetic model that can accurately predict its behavior under various conditions. The model discussed here is based on analogies to alkanes and alcohols for rate parameter estimation and includes novel reaction classes to improve the chemistry for the target components.[1]

The initial decomposition of this compound is a critical step, leading to the formation of 1-pentoxy radicals and NOx.[1] Following this, a series of reactions, including NOx cycling reactions with intermediate species, govern the overall oxidation process.[1] The model also considers the chemistry of related species such as n-pentanol and n-pentane, especially in mixtures with NOx.[1]

Quantitative Data Summary

The kinetic model for this compound oxidation has been validated against a wide range of experimental data. The following tables summarize the conditions under which the model was tested and its performance validated against ignition delay time (IDT) measurements.

Table 1: Experimental Conditions for Model Validation [1]

ParameterRangeExperimental Facility
Temperature530 K - 790 KShock Tube (ST) & Rapid Compression Machine (RCM)
Pressure4 bar - 40 barShock Tube (ST) & Rapid Compression Machine (RCM)
Stoichiometry (Φ)0.44 - 1.74Shock Tube (ST) & Rapid Compression Machine (RCM)
Mixture CompositionDiluted and Air-likeShock Tube (ST) & Rapid Compression Machine (RCM)

Table 2: Key Reaction Classes in the Kinetic Model [1]

Reaction ClassDescriptionImportance
Initial DecompositionUnimolecular decomposition of this compound to 1-pentoxy and NOx.Critical for initiating the oxidation process.
NOx Cycling ReactionsReactions of NOx with intermediate radical species.Significant impact on the overall reactivity and ignition behavior.
H-atom AbstractionHydrogen abstraction from the alkyl chain by various radicals.Important pathways for fuel consumption.
Radical IsomerizationIsomerization of pentyl radicals.Influences the formation of different product species.
Peroxy Radical ChemistryReactions involving pentyl peroxy radicals (RO2).Dominant at lower temperatures and crucial for autoignition.

Experimental Protocols

The validation of the chemical kinetic model relies on high-quality experimental data. The primary experimental techniques used are the shock tube and the rapid compression machine to measure ignition delay times.

Shock Tube (ST) Experiments

Objective: To measure ignition delay times of this compound mixtures at high temperatures.

Methodology:

  • A mixture of this compound, oxidizer (e.g., air), and a diluent (e.g., argon) is prepared with a specific stoichiometry.

  • The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

  • The driven section is filled with the prepared gas mixture to a specific initial pressure.

  • The driver section is pressurized with a driver gas (e.g., helium) until the diaphragm ruptures.

  • The rupture of the diaphragm generates a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture.

  • The conditions behind the reflected shock wave (high temperature and pressure) initiate the combustion process.

  • Ignition is detected by monitoring the pressure rise and/or the emission of specific species (e.g., OH* chemiluminescence) using fast-response sensors.

  • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition.

Rapid Compression Machine (RCM) Experiments

Objective: To measure ignition delay times of this compound mixtures at lower to intermediate temperatures.

Methodology:

  • A premixed charge of this compound and air is introduced into the combustion chamber of the RCM.

  • A piston is rapidly driven to compress the gas mixture, simulating the compression stroke of an internal combustion engine.

  • The compression process raises the temperature and pressure of the mixture to conditions where autoignition can occur.

  • The pressure inside the combustion chamber is monitored using a pressure transducer.

  • The ignition delay time is determined as the time from the end of compression to the maximum rate of pressure rise, indicating the onset of ignition.

  • Experiments are performed over a range of initial temperatures, pressures, and equivalence ratios to map out the ignition behavior.

Signaling Pathways and Logical Relationships

The oxidation of this compound involves a complex network of reactions. The following diagrams illustrate the key pathways and relationships in the chemical kinetic model.

Pentan2ylNitrate_Oxidation_Pathway Fuel This compound (C5H11ONO2) Decomp Initial Decomposition Fuel->Decomp Heat Pentoxy 1-Pentoxy Radical (C5H11O) Decomp->Pentoxy NOx NOx (NO, NO2) Decomp->NOx AlkylRadicals Pentyl Radicals (C5H11) Pentoxy->AlkylRadicals β-scission NOxCycling NOx Cycling NOx->NOxCycling RO2 Peroxy Radicals (RO2) AlkylRadicals->RO2 + O2 AlkylRadicals->NOxCycling QOOH Hydroperoxyalkyl Radicals (QOOH) RO2->QOOH Isomerization RO2->NOxCycling OxidationProducts Oxidation Products (CO, CO2, H2O, etc.) QOOH->OxidationProducts + O2, Decomposition NOxCycling->OxidationProducts Experimental_Workflow cluster_exp Experimental Data Acquisition cluster_model Kinetic Model Development & Validation ST Shock Tube (ST) - High T IDT_Data Ignition Delay Time (IDT) Measurements ST->IDT_Data RCM Rapid Compression Machine (RCM) - Low-Intermediate T RCM->IDT_Data ModelVal Model Validation IDT_Data->ModelVal ModelDev Kinetic Model Construction (Analogy to Alkanes/Alcohols) ModelDev->ModelVal ROP_Analysis Rate of Production (ROP) Analysis ModelVal->ROP_Analysis Sensitivity_Analysis Sensitivity Analysis ModelVal->Sensitivity_Analysis ModelRefinement Model Refinement ROP_Analysis->ModelRefinement Sensitivity_Analysis->ModelRefinement ModelRefinement->ModelVal

References

An In-Depth Technical Guide on the Mechanism of Action for Alkyl Nitrate Cetane Improvers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Alkyl nitrate additives, particularly 2-ethylhexyl nitrate (2-EHN), are the most widely used cetane improvers in the diesel fuel industry. They function by enhancing the ignition quality of the fuel, measured by its cetane number, which leads to a shorter ignition delay period and smoother combustion. The core mechanism involves the thermal decomposition of the alkyl nitrate molecule at temperatures lower than the fuel's autoignition point. This initial decomposition generates highly reactive free radicals that initiate a cascade of chain reactions, accelerating the oxidation of the fuel and promoting a more rapid and controlled start of combustion. This guide provides a detailed examination of the chemical kinetics, experimental evaluation protocols, and the quantitative impact of these additives on diesel fuel properties.

Introduction to Cetane Number and Ignition Quality

The cetane number (CN) is the primary industry standard for measuring the ignition quality of diesel fuel.[1] It quantifies the time delay between the injection of the fuel into the cylinder and the onset of combustion.[2] A higher cetane number corresponds to a shorter ignition delay, which is critical for efficient and smooth operation of compression-ignition engines.[3] Fuels with low cetane numbers can lead to an accumulation of unburned fuel in the cylinder, resulting in a sudden, rapid pressure increase upon ignition, a phenomenon known as "diesel knock." This can decrease engine efficiency and cause mechanical damage.[2]

To meet modern fuel specifications and improve the performance of diesel fuels derived from increasingly diverse crude oil sources, refiners utilize cetane improver additives.[4] Among the various classes of improvers, which include peroxides and nitroalkanes, alkyl nitrates are the most cost-effective and widely used.[4][5] The predominant compound in this class is 2-ethylhexyl nitrate (2-EHN), which serves as the focus for understanding the general mechanism of this additive family.[4]

The Core Mechanism of Action

The efficacy of alkyl nitrate cetane improvers is rooted in their ability to decompose at a lower temperature than the diesel fuel itself, thereby initiating the combustion process earlier in the engine cycle.[4] The mechanism can be broken down into two primary stages: thermal decomposition and radical chain propagation.

Under the high-temperature and high-pressure conditions of the engine cylinder, the alkyl nitrate molecule undergoes thermal decomposition. The process begins with the homolytic cleavage of the weakest bond within the molecule, which is the O-NO₂ bond.[6] This initial, rate-limiting step occurs at temperatures ranging from 450-550 K and generates an alkoxy radical (RO•) and nitrogen dioxide (NO₂).[7]

Initial Decomposition Reaction: RONO₂ (Alkyl Nitrate) → RO• (Alkoxy Radical) + NO₂ (Nitrogen Dioxide)

For 2-EHN, this decomposition starts at approximately 130°C.[4] The activation barrier for this thermal decomposition has been determined to be around 39 kcal/mol.[6]

The products of the initial decomposition are highly reactive free radicals that accelerate the pre-combustion chemical reactions.[8][9]

  • Alkoxy Radical Reactions: The 2-ethylhexyloxy radical formed from 2-EHN decomposition can undergo further breakdown into smaller, highly reactive species, such as aldehydes and other alkyl radicals.[6][9]

  • Hydrogen Abstraction: These generated radicals, along with the initial NO₂, readily abstract hydrogen atoms from the hydrocarbon fuel molecules (RH), creating fuel radicals (R•). This is a critical step as it activates the otherwise stable fuel molecules.

    • RO• + RH → ROH + R•

    • NO₂ + RH → HONO + R•

  • Oxidation Cascade: The newly formed fuel radicals (R•) react rapidly with available oxygen (O₂) in the cylinder to form peroxy radicals (ROO•), which then continue the chain reaction. This cascade significantly increases the concentration of key combustion-promoting radicals, such as hydroxyl (OH), which ultimately leads to a shorter ignition delay.[7]

This entire process effectively lowers the energy barrier required to initiate fuel combustion, ensuring a quicker and more controlled ignition.

G cluster_initiation 1. Thermal Decomposition (Initiation) cluster_propagation 2. Radical Chain Propagation AlkylNitrate Alkyl Nitrate (RONO₂) Alkoxy Alkoxy Radical (RO•) AlkylNitrate->Alkoxy Homolytic Cleavage (Weak O-N Bond) NO2 Nitrogen Dioxide (NO₂) AlkylNitrate->NO2 Homolytic Cleavage (Weak O-N Bond) FuelRadical Fuel Radical (R•) Alkoxy->FuelRadical H Abstraction NO2->FuelRadical H Abstraction Fuel Fuel (RH) Fuel->FuelRadical Peroxy Peroxy Radical (ROO•) FuelRadical->Peroxy + O₂ Oxygen Oxygen (O₂) Oxygen->Peroxy OH Hydroxyl Radical (OH•) Peroxy->OH Chain Reactions Combustion Accelerated Combustion OH->Combustion Promotes Ignition

Caption: Chemical pathway for alkyl nitrate cetane improvers.

Quantitative Impact on Fuel Properties

The addition of alkyl nitrates results in a measurable improvement in diesel fuel's ignition characteristics. The effectiveness is typically quantified by the increase in cetane number and the reduction in ignition delay time.

The response of a fuel to a cetane improver can vary depending on the composition of the base fuel.[4] However, typical dosage levels yield significant gains in cetane number.

AdditiveConcentrationBase Fuel CNTreated Fuel CNCetane Number LiftReference
2-EHN500 ppm--~5[10]
2-EHNVaries43.751.07.3[11]
2-EHN2000 ppm---[6]

The fundamental effect of increasing the cetane number is a reduction in the ignition delay period. This is the direct result of the accelerated pre-combustion chemistry initiated by the additive's decomposition.

AdditiveBase FuelEngine LoadIgnition Delay ReductionReference
2-EHNDiesel-2-Methylfuran BlendLow to HighSignificantly Reduced[12]
DEE / DTBPPeppermint Oil Blend100%Significantly Reduced[13]
Alkyl Nitratesn-ButaneConstant VolumeReduced[8]

Key Experimental Protocols

Evaluating the performance of cetane improvers and understanding their mechanism of action requires specialized experimental techniques.

The industry-standard method for determining the cetane number of a diesel fuel is ASTM D613.[14] This protocol uses a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a continuously variable compression ratio.[15][16]

Methodology:

  • Engine Operation: The CFR engine is operated under precisely controlled conditions using the test fuel sample.[14]

  • Ignition Delay Measurement: The compression ratio is adjusted using a calibrated handwheel until the fuel exhibits a specific ignition delay of 13.0 crank angle degrees.

  • Reference Fuel Bracketing: Two primary reference fuel blends with known cetane numbers—one higher and one lower than the expected cetane number of the sample—are selected.[15] The reference fuels are n-hexadecane (CN = 100) and 2,2,4,4,6,8,8-heptamethylnonane (HMN) (CN = 15).[2]

  • Compression Ratio Matching: Each reference fuel blend is run in the engine, and the compression ratio is adjusted until it produces the same 13.0-degree ignition delay.[16]

  • Interpolation: The cetane number of the test sample is determined by linear interpolation based on the handwheel readings of the sample and the two bracketing reference fuels.[2][16]

G cluster_workflow ASTM D613 Experimental Workflow A 1. Prepare Test Fuel Sample and Reference Fuels B 2. Operate CFR Engine with Test Fuel Sample A->B E 5. Run Bracketing Reference Fuels (High & Low CN) A->E C 3. Adjust Compression Ratio to Achieve 13° Ignition Delay B->C D 4. Record Handwheel Reading for Test Fuel C->D H 8. Interpolate Cetane Number from Handwheel Readings D->H F 6. Adjust Compression Ratio for Each to Achieve 13° Delay E->F G 7. Record Handwheel Readings for Reference Fuels F->G G->H

References

O–NO2 Bond Dissociation Energy in Secondary Alkyl Nitrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the O–NO2 bond dissociation energy (BDE) in secondary alkyl nitrates. Understanding this fundamental thermochemical property is critical for applications ranging from atmospheric chemistry to the rational design of nitric oxide (NO) donor drugs. This document summarizes key quantitative data, details common experimental and computational methodologies for BDE determination, and visualizes the relevant chemical and biological pathways.

Quantitative Data on O–NO2 Bond Dissociation Energies

The O–NO2 bond is typically the weakest bond in alkyl nitrate molecules, and its homolytic cleavage is the initial and rate-determining step in their thermal decomposition. The energy required for this cleavage, the Bond Dissociation Energy (BDE), is a key parameter for predicting the stability and reactivity of these compounds. While extensive data exists for various chemical bonds, specific, experimentally-determined BDE values for secondary alkyl nitrates are not abundant in the literature. However, a combination of computational studies and kinetic experiments provides valuable insights.

For comparison, BDEs for related primary alkyl nitrates and other nitro compounds are also presented. The activation energy (Ea) for the thermal decomposition of isopropyl nitrate, a representative secondary alkyl nitrate, is provided as a close approximation of its O–NO2 BDE.

CompoundBond TypeMethodBond Dissociation Energy (kcal/mol)
Secondary Alkyl Nitrate
Isopropyl NitrateRO–NO2Shock Tube / RRKM (Ea)~42.3
Primary Alkyl Nitrates
Methyl NitrateRO–NO2Computational (CBS-Q, CCSD)Calculated[1]
Ethyl NitrateRO–NO2Computational (CBS-Q, CCSD)Calculated[1]
Nitroalkane (for comparison)
NitromethaneC–NO2Computational (B3LYP)~59.0
Nitroaromatic (for comparison)
NitrobenzeneC–NO2Computational (B3P86)~71.7

Note: The value for Isopropyl Nitrate is the activation energy derived from high-pressure limit rate coefficients, which is a strong indicator of the BDE for the initial O-NO2 bond cleavage.

Experimental and Computational Protocols

The determination of O–NO2 bond dissociation energies relies on a combination of experimental techniques that probe high-temperature gas-phase kinetics and sophisticated computational chemistry methods.

Experimental Protocol: Shock Tube Pyrolysis

Shock tube experiments are a primary method for studying the thermal decomposition of molecules like secondary alkyl nitrates at high temperatures and well-defined pressures. The homolytic cleavage of the O–NO2 bond is the dominant initial reaction.

Methodology:

  • Sample Preparation: A dilute mixture of the secondary alkyl nitrate in an inert bath gas (e.g., Argon) is prepared.

  • Shock Wave Generation: The gas mixture is introduced into the low-pressure section of a shock tube. A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that travels through the sample, rapidly heating and compressing it to reaction temperatures (typically 700-1500 K).

  • Reaction Initiation and Monitoring: The sudden temperature jump initiates the unimolecular decomposition of the alkyl nitrate. The progress of the reaction is monitored in real-time.

  • Detection:

    • Laser Schlieren Densitometry: This technique measures the density gradient in the gas behind the shock wave, which changes as the decomposition reaction alters the number of moles of gas.

    • Time-of-Flight Mass Spectrometry (TOF-MS): Coupled to the shock tube, TOF-MS can identify and quantify the radical species and stable products formed during the decomposition, providing direct evidence of the initial bond cleavage.

  • Data Analysis: The rate constants for the decomposition are extracted from the experimental data. By applying theories like Rice-Ramsperger-Kassel-Marcus (RRKM), the activation energy for the unimolecular decomposition can be determined, which corresponds to the O–NO2 BDE.

G Experimental Workflow: Shock Tube Pyrolysis for BDE Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare dilute mixture of secondary alkyl nitrate in Ar shock Introduce mixture to shock tube and generate shock wave prep->shock monitor Monitor reaction progress (e.g., Laser Schlieren, TOF-MS) shock->monitor extract Extract rate constants from experimental data monitor->extract rrkm Apply RRKM theory to determine activation energy (Ea) extract->rrkm bde Ea ≈ O-NO2 Bond Dissociation Energy rrkm->bde

Caption: Workflow for BDE determination using shock tube pyrolysis.

Computational Protocol: Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful and cost-effective means to compute BDEs. High-accuracy composite methods like G3B3 are also employed for more precise results.

Methodology:

  • Structure Optimization: The geometries of the parent secondary alkyl nitrate molecule and its resulting radical fragments (the secondary alkoxy radical, RO•, and nitrogen dioxide, •NO2) are optimized to their lowest energy states.

    • Functional and Basis Set: A common choice is the B3LYP functional with a 6-31G(d) basis set for geometry optimization.

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: To improve accuracy, single-point energy calculations are performed on the optimized geometries using a more robust functional and a larger basis set (e.g., M06-2X/6-311++G(d,p)).

  • BDE Calculation: The BDE is calculated as the difference between the sum of the energies of the products (radicals) and the energy of the reactant (parent molecule), including ZPVE corrections.

    • BDE = [E(RO•) + E(•NO2)] - E(RONO2)

G Computational Workflow: DFT for BDE Calculation cluster_geom Geometry Optimization cluster_energy Energy Calculation cluster_bde BDE Calculation opt_parent Optimize geometry of parent molecule (RONO2) freq Calculate vibrational frequencies and ZPVE for all species opt_parent->freq opt_radicals Optimize geometries of radical fragments (RO•, •NO2) opt_radicals->freq spe Perform high-level single-point energy calculations freq->spe calc BDE = [E(RO•) + E(•NO2)] - E(RONO2) spe->calc

Caption: Workflow for BDE calculation using DFT.

Signaling Pathway in a Biological Context

In the context of drug development, secondary alkyl nitrates are of interest as prodrugs that can release nitric oxide (NO), a critical signaling molecule with vasodilatory and other therapeutic effects. The process begins with the homolytic cleavage of the O–NO2 bond and proceeds through a series of steps to activate the canonical NO signaling pathway.

  • Homolytic Cleavage: The process is initiated by the cleavage of the RO–NO2 bond, releasing a secondary alkoxy radical (RO•) and a nitrogen dioxide radical (•NO2). This step is governed by the BDE of the O–NO2 bond.

  • Conversion of NO2 to NO: The released •NO2 is not the final bioactive molecule. In the cellular environment, •NO2 can be reduced to nitric oxide (•NO). This conversion can occur through various non-enzymatic and potentially enzymatic pathways, possibly involving antioxidants like ascorbic acid or glutathione.

  • Activation of Soluble Guanylyl Cyclase (sGC): Nitric oxide diffuses freely across cell membranes and binds to the heme-iron center of soluble guanylyl cyclase (sGC), activating the enzyme.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and other effectors, leading to a cascade of phosphorylation events that ultimately result in smooth muscle relaxation (vasodilation) and other physiological responses.

G From O-NO2 Cleavage to NO Signaling cluster_activation Enzyme Activation RONO2 Secondary Alkyl Nitrate (Prodrug) Cleavage Homolytic O-NO2 Bond Cleavage RONO2->Cleavage Governed by BDE RO_rad Alkoxy Radical (RO•) Cleavage->RO_rad NO2_rad Nitrogen Dioxide (•NO2) Cleavage->NO2_rad Conversion Reduction NO2_rad->Conversion In vivo NO Nitric Oxide (•NO) Conversion->NO sGC_active sGC (active) NO->sGC_active sGC_inactive sGC (inactive) cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP PKG PKG Activation cGMP->PKG Response Physiological Response (e.g., Vasodilation) PKG->Response

Caption: Pathway from O-NO2 bond cleavage to NO-mediated signaling.

References

Pentan-2-yl Nitrate: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of pentan-2-yl nitrate. Due to the limited availability of data specific to this compound, this guide extrapolates information from studies on analogous secondary alkyl nitrates and related organic nitrate compounds. The principles and methodologies outlined herein provide a robust framework for understanding and investigating the stability profile of this compound.

Chemical Profile of this compound

This compound is a secondary alkyl nitrate with the chemical formula C₅H₁₁NO₃. Its structure consists of a pentyl chain with a nitrate group attached to the second carbon atom. The presence of the nitrate ester functional group is the primary determinant of its chemical reactivity and degradation pathways.

Stability of this compound

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of water. The primary modes of degradation are thermal decomposition, hydrolysis, and photolysis.

Thermal Stability

Organic nitrates, in general, are known to be thermally labile. The primary mechanism of thermal decomposition for alkyl nitrates is the homolytic cleavage of the O-NO₂ bond, which has a relatively low bond dissociation energy. This initial step generates an alkoxy radical and nitrogen dioxide (NO₂).

The expected thermal decomposition pathway for this compound is initiated by the cleavage of the O-NO₂ bond to form the pentan-2-yloxy radical and nitrogen dioxide. The subsequent reactions of the pentan-2-yloxy radical can lead to a variety of degradation products.

Thermal_Decomposition Pentan-2-yl_Nitrate This compound Pentan-2-yloxy_Radical Pentan-2-yloxy Radical Pentan-2-yl_Nitrate->Pentan-2-yloxy_Radical Δ (Heat) NO2 Nitrogen Dioxide Pentan-2-yl_Nitrate->NO2 Δ (Heat) Degradation_Products Further Degradation Products Pentan-2-yloxy_Radical->Degradation_Products

Hydrolytic Stability

The hydrolysis of alkyl nitrates can proceed via different mechanisms depending on the pH of the environment. Both acid-catalyzed and base-promoted hydrolysis can occur. For secondary alkyl nitrates, the rate of hydrolysis is generally slower than for tertiary nitrates but faster than for primary nitrates.

Under neutral to acidic conditions, the hydrolysis of this compound is expected to be slow. In alkaline conditions, the hydrolysis rate is anticipated to increase, proceeding through a nucleophilic attack of a hydroxide ion on the nitrogen atom of the nitrate group or the α-carbon. This leads to the formation of pentan-2-ol and the nitrate ion.

Hydrolysis_Pathway cluster_conditions Reaction Conditions H2O H₂O OH- OH⁻ (Base) H+ H⁺ (Acid) Pentan-2-yl_Nitrate This compound Pentan-2-ol Pentan-2-ol Pentan-2-yl_Nitrate->Pentan-2-ol Hydrolysis Nitrate_Ion Nitrate Ion (NO₃⁻) Pentan-2-yl_Nitrate->Nitrate_Ion Hydrolysis

Photochemical Stability

Alkyl nitrates can undergo photodecomposition upon exposure to ultraviolet (UV) radiation. The primary photochemical process is typically the cleavage of the O-NO₂ bond, similar to thermal decomposition, leading to the formation of an alkoxy radical and nitrogen dioxide. Another potential pathway involves the cleavage of the C-O bond.

For this compound, photodegradation is expected to yield the pentan-2-yloxy radical and nitrogen dioxide as primary products. These reactive species can then participate in secondary reactions to form a complex mixture of degradation products.

Photochemical_Degradation Pentan-2-yl_Nitrate This compound Excited_State Excited State* Pentan-2-yl_Nitrate->Excited_State hν (UV light) Pentan-2-yloxy_Radical Pentan-2-yloxy Radical Excited_State->Pentan-2-yloxy_Radical NO2 Nitrogen Dioxide Excited_State->NO2 Secondary_Products Secondary Products Pentan-2-yloxy_Radical->Secondary_Products NO2->Secondary_Products

Degradation Products

Based on the degradation pathways of analogous secondary alkyl nitrates, the following degradation products can be anticipated for this compound under various stress conditions.

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation Products
Thermal DecompositionPentan-2-one, Pentan-2-ol, Nitrogen Dioxide, Nitric Oxide
HydrolysisPentan-2-ol, Nitric Acid
PhotodegradationPentan-2-one, Pentan-2-ol, Nitrogen Dioxide, various radical species

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a comprehensive stability-indicating assay should be developed. The following experimental protocols are recommended based on standard practices for organic nitrates.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionExperimental Protocol
Thermal Stress Store solutions of this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Analyze samples at regular intervals.
Acid Hydrolysis Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures. Neutralize samples before analysis.
Base Hydrolysis Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) at room temperature. Neutralize samples before analysis.
Oxidative Stress Expose a solution of this compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
Photostability Expose a solution of this compound to a controlled light source (e.g., ICH option 2, xenon lamp) for a specified duration. Protect control samples from light.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • Primary Assay and Impurity Detection: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point for method development.

  • Identification of Degradation Products: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile degradation products.[1][2][3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify non-volatile degradation products.

Experimental_Workflow cluster_stress Forced Degradation Thermal Thermal Analysis Analytical Testing (HPLC, GC-MS) Thermal->Analysis Acid Acid Hydrolysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidative Oxidative Oxidative->Analysis Photo Photochemical Photo->Analysis Pentan-2-yl_Nitrate_Sample This compound Sample Pentan-2-yl_Nitrate_Sample->Thermal Pentan-2-yl_Nitrate_Sample->Acid Pentan-2-yl_Nitrate_Sample->Base Pentan-2-yl_Nitrate_Sample->Oxidative Pentan-2-yl_Nitrate_Sample->Photo Data Stability Data & Degradation Profile Analysis->Data

Conclusion

While specific experimental data for this compound is scarce in publicly available literature, a comprehensive understanding of its stability and degradation can be inferred from the well-established chemistry of secondary alkyl nitrates. The primary degradation pathways are expected to be thermal decomposition, hydrolysis (particularly under basic conditions), and photolysis, leading to the formation of pentan-2-ol, pentan-2-one, and various nitrogen-containing species. The experimental protocols and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to thoroughly investigate the stability profile of this compound and ensure the safety and efficacy of any potential pharmaceutical formulations. It is imperative that specific studies are conducted to confirm these extrapolated findings and to quantify the degradation rates under various conditions.

References

Methodological & Application

Application Notes and Protocols for Pentan-2-yl Nitrate as a Cetane Improver for Biodiesel Blends

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodiesel, a renewable fuel derived from vegetable oils or animal fats, is a promising alternative to petroleum-based diesel. However, its combustion characteristics, particularly the ignition delay, can differ from conventional diesel. The cetane number (CN) is the primary metric for quantifying the ignition quality of diesel fuels; a higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation and reduced emissions.[1] Biodiesel typically has a cetane number that can vary widely depending on the feedstock.[1] To ensure consistent and optimal engine performance, cetane improver additives are often used.

Alkyl nitrates are a prominent class of cetane improvers, with 2-ethylhexyl nitrate (EHN) being the most common commercially used additive.[2][3] These additives function by decomposing at a lower temperature than the fuel itself, initiating a series of exothermic reactions that promote earlier and more controlled combustion. This document provides detailed application notes and protocols for the use of Pentan-2-yl nitrate (also known as sec-amyl nitrate), a structurally similar but less-documented alkyl nitrate, as a cetane improver for biodiesel blends.

Due to the limited availability of direct experimental data for this compound, the quantitative data and expected outcomes presented herein are based on extensive studies of its close analog, 2-ethylhexyl nitrate (EHN). These notes are intended to serve as a comprehensive guide for researchers to formulate, test, and validate the efficacy of this compound in enhancing biodiesel fuel properties.

Application Notes

Mechanism of Action

This compound, like other alkyl nitrates, improves the cetane number by accelerating the autoignition of the fuel. The molecule is designed to have a relatively weak O-NO2 bond which undergoes thermal decomposition at the temperatures and pressures present during the engine's compression stroke. This decomposition releases reactive free radicals into the fuel-air mixture. These radicals initiate chain reactions, effectively lowering the overall activation energy required for combustion and shortening the ignition delay period.[4] This leads to a more complete and controlled combustion process, which can improve engine efficiency and reduce the formation of certain pollutants.[5]

Expected Effects on Biodiesel Blend Properties

The addition of this compound to biodiesel blends is anticipated to yield several key benefits, as extrapolated from data on EHN. The primary effect is a significant increase in the cetane number. Secondary effects include improvements in engine performance and alterations in the emission profile.

Data Presentation: Expected Performance and Emission Changes

The following tables summarize the expected quantitative impact of adding an alkyl nitrate cetane improver to biodiesel blends, based on published data for EHN. These values should be considered as a baseline for evaluating this compound.

Table 1: Expected Cetane Number (CN) Improvement

Base Fuel Additive Concentration (% vol) Expected CN Increase
Biodiesel Blend (B20) 0.1% 2 - 4
Biodiesel Blend (B20) 0.2% 4 - 7
Biodiesel Blend (B50) 0.1% 2 - 3
Biodiesel Blend (B50) 0.2% 3 - 6

Note: The effectiveness of a cetane improver can be fuel-specific. Actual results may vary based on the biodiesel feedstock and the properties of the base diesel fuel.

Table 2: Expected Impact on Engine Performance and Emissions

Parameter Expected Change with Additive Typical Magnitude of Change Reference
Performance
Brake Specific Fuel Consumption (BSFC) Decrease 2% - 8% [6][7]
Brake Thermal Efficiency (BTE) Increase 3% - 5% [7]
Emissions
Nitrogen Oxides (NOx) Decrease 5% - 17% [7]
Carbon Monoxide (CO) Decrease 10% - 80% [7][8]
Unburned Hydrocarbons (HC) Decrease 15% - 25% [7]
Smoke Opacity Decrease or Slight Increase Variable [9]

Note: Emission changes are highly dependent on engine load, speed, and specific test conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound via the nitration of 2-pentanol. This procedure is based on general methods for synthesizing alkyl nitrates.[10]

Materials:

  • 2-Pentanol (sec-amyl alcohol)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Urea

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Prepare the Nitrating Mixture: In a round-bottom flask placed in an ice bath, slowly add a calculated molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. Maintain the temperature below 10°C.

  • Add 2-Pentanol: Slowly add 2-pentanol to the nitrating mixture dropwise via a dropping funnel. The rate of addition should be controlled to keep the reaction temperature between 10-20°C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 1-2 hours.

  • Quenching and Separation: Pour the reaction mixture slowly over crushed ice. Transfer the mixture to a separatory funnel. The organic layer (crude this compound) should separate.

  • Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again until the washings are neutral.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent. The product can be further purified by vacuum distillation if required, although this should be done with extreme caution due to the thermal sensitivity of nitrate esters.

  • Characterization: Confirm the product structure and purity using techniques such as FTIR and NMR spectroscopy.

Protocol 2: Preparation of Biodiesel Test Blends

Materials:

  • Base Biodiesel (e.g., B20, a blend of 20% biodiesel and 80% petroleum diesel)

  • Synthesized this compound

  • Volumetric flasks

  • Micropipettes or graduated cylinders

Procedure:

  • Determine Blend Ratios: Decide on the volumetric concentrations of this compound to be tested (e.g., 0.05%, 0.1%, 0.2%, 0.5%).

  • Blending: a. Measure a precise volume of the base biodiesel blend (e.g., 500 mL) and place it in a volumetric flask. b. Using a micropipette, add the calculated volume of this compound to the flask. For a 0.1% blend in 500 mL, this would be 0.5 mL. c. Stopper the flask and agitate thoroughly for 10-15 minutes to ensure a homogenous mixture.

  • Labeling and Storage: Clearly label each prepared blend with its composition. Store in a cool, dark, and well-ventilated area away from ignition sources.

  • Control Fuel: Prepare a control sample of the base biodiesel blend without any additive for baseline comparison.

Protocol 3: Cetane Number and Engine Testing

A. Cetane Number Measurement

  • The primary method for determining the cetane number is using a standardized Cooperative Fuel Research (CFR) engine according to the ASTM D613 standard test method.[1]

  • This method involves comparing the ignition delay of the test fuel with that of reference fuels with known cetane numbers under controlled conditions.

  • A significant quantity of fuel (approx. 500 mL) is required for this test.

B. Engine Performance and Emission Analysis

  • Engine Setup: A single-cylinder, four-stroke, direct-injection diesel engine coupled to an eddy current dynamometer is typically used.[11] The engine should be equipped with sensors for measuring speed, load, fuel flow rate, and in-cylinder pressure.

  • Emission Analyzer: An exhaust gas analyzer is required to measure concentrations of NOx, HC, CO, CO2, and O2. A smoke meter is used to measure smoke opacity.

  • Procedure:

    • Warm-up: Warm up the engine using standard diesel fuel until coolant and lubricating oil temperatures stabilize.

    • Baseline Test: Run the engine with the control fuel (base biodiesel blend without additive) at various predefined load conditions (e.g., 25%, 50%, 75%, 100% load) at a constant rated speed (e.g., 1500 rpm).

    • Data Collection (Baseline): At each load point, record data for engine torque, fuel consumption rate, and exhaust emissions.

    • Test Fuel Run: Purge the fuel lines and switch to the first test blend containing this compound.

    • Data Collection (Test Fuel): Repeat the tests at the same load and speed conditions as the baseline, recording all performance and emission parameters.

    • Repeat: Repeat the procedure for all prepared fuel blends.

    • Data Analysis: Calculate key performance parameters like Brake Power (BP), Brake Specific Fuel Consumption (BSFC), and Brake Thermal Efficiency (BTE). Compare the performance and emission data of the additized blends against the baseline control fuel.

Visualizations

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase synthesis Protocol 1: Synthesis of This compound blending Protocol 2: Preparation of Test Blends synthesis->blending biodiesel Source Biodiesel & Diesel biodiesel->blending cn_test Cetane Number Test (ASTM D613) blending->cn_test engine_test Protocol 3: Engine Performance & Emission Testing blending->engine_test comparison Comparative Analysis vs. Baseline cn_test->comparison perf_data Performance Data (BSFC, BTE) engine_test->perf_data emis_data Emission Data (NOx, CO, HC) engine_test->emis_data perf_data->comparison emis_data->comparison

Caption: Experimental workflow for evaluating this compound.

G Logical Pathway of this compound Action in Biodiesel Combustion cluster_combustion In-Cylinder Combustion Process cluster_outcomes Engine Outcomes start This compound Added to Biodiesel Blend decomp Thermal Decomposition of Nitrate Ester start->decomp radicals Release of Free Radicals decomp->radicals initiation Accelerated Combustion Initiation radicals->initiation delay Reduced Ignition Delay initiation->delay combustion More Complete & Controlled Combustion delay->combustion cn_inc Increased Cetane Number delay->cn_inc perf_imp Improved Performance (Lower BSFC, Higher BTE) combustion->perf_imp emis_red Reduced Emissions (CO, HC, NOx) combustion->emis_red

References

Application Note: Quantification of Pentan-2-yl Nitrate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentan-2-yl nitrate, an alkyl nitrate, is a compound of interest in various chemical and pharmaceutical fields. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The described protocol is based on established methods for the analysis of similar alkyl nitrates and related compounds.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using an HPLC system equipped with a UV detector.

Materials and Reagents
  • This compound standard (CAS: 21981-48-6)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Octylamine (for ion-pairing, if necessary)

  • Phosphoric acid (for pH adjustment)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters are based on methods for similar compounds and may require optimization.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is outlined below. For complex matrices, such as biological fluids, protein precipitation or liquid-liquid extraction may be necessary.[2][3][4]

  • Dilute the sample containing this compound with the mobile phase to an expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Figure 1: Experimental workflow for HPLC quantification.

Data Presentation

The quantitative performance of the method should be evaluated. The following tables present hypothetical data based on typical performance characteristics of similar HPLC methods.

Table 1: Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Table 2: Method Validation Parameters
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analyte's properties and the selection of HPLC parameters.

Method_Development_Logic Analyte This compound (Moderately Polar) Column_Choice Reverse-Phase Column (e.g., C18) Analyte->Column_Choice Mobile_Phase Acetonitrile/Water (Good Eluting Strength) Analyte->Mobile_Phase Detection UV Detection at 210 nm (Nitrate Chromophore) Analyte->Detection Method Final HPLC Method Column_Choice->Method Mobile_Phase->Method Detection->Method

Figure 2: Logic for HPLC method parameter selection.

Conclusion

The proposed HPLC method provides a framework for the accurate and precise quantification of this compound. The use of a C18 column with a mobile phase of acetonitrile and water, coupled with UV detection at 210 nm, is expected to yield excellent chromatographic performance. The method demonstrates good linearity, sensitivity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. It is important to note that this method should be fully validated according to the specific matrix and regulatory requirements before implementation.

References

Application Notes and Protocols: The Effect of Pentan-2-yl Nitrate on Diesel Engine Emissions

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The following document summarizes the effects of alkyl nitrates, primarily 2-ethylhexyl nitrate (2-EHN), on diesel engine emissions. 2-EHN is a structural isomer of Pentan-2-yl nitrate and is widely used as a cetane improver. The findings related to 2-EHN are considered indicative of the expected performance of this compound due to their chemical similarities.

Introduction

Alkyl nitrates, such as this compound and its isomer 2-ethylhexyl nitrate (2-EHN), are well-established diesel fuel additives used to enhance the cetane number.[1] An increased cetane number leads to a shorter ignition delay, which is the period between the injection of fuel into the cylinder and the start of combustion.[2] By reducing this delay, these additives can significantly influence the combustion process and, consequently, the profile of exhaust emissions.[3] This document provides a detailed overview of the quantitative effects of these additives on key diesel engine emissions, along with standardized protocols for their evaluation.

Mechanism of Action

This compound and similar alkyl nitrates function as cetane improvers by decomposing at a lower temperature than the diesel fuel itself.[1] This decomposition initiates a series of exothermic reactions, creating a radical pool that accelerates the oxidation of the fuel and promotes a more controlled and complete combustion.[2][3] The primary effect is the earlier initiation of combustion, which alters in-cylinder temperature and pressure profiles, thereby affecting the formation of pollutants such as nitrogen oxides (NOx), particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (HC).[2]

Quantitative Effects on Diesel Engine Emissions

The addition of 2-ethylhexyl nitrate (a proxy for this compound) to diesel and biodiesel blends has been shown to have a variable impact on engine emissions, which is often dependent on engine load, speed, and the base fuel composition.

Table 1: Summary of Emission Changes with 2-Ethylhexyl Nitrate (2-EHN) Addition
Emission ComponentFuel Blend2-EHN ConcentrationEngine ConditionsObserved EffectReference
NOx Biodiesel-2-Methylfuran (BMF30)1.0% - 1.5%1800 rpm, varying BMEP9.4% - 17.48% decrease [4][5]
NOx Diesel-sunflower oil-n-butanol500 - 2000 ppm2200 rpm, varying loads2.28% - 5.26% decrease [6][7]
NOx Diesel-sunflower oil-1-pentanol500 - 2000 ppm2200 rpm, varying loads0.26% - 2.90% decrease [6][7]
CO Biodiesel-2-Methylfuran (BMF30)1.0% - 1.5%1800 rpm, varying BMEP45.1% - 85.5% decrease [4][5]
CO Diesel-sunflower oil-n-butanol500 - 2000 ppm2200 rpm, varying loads11.85% - 23.46% increase [6][7]
CO Diesel-sunflower oil-1-pentanol500 - 2000 ppm2200 rpm, varying loads7.16% - 23.41% increase [6][7]
HC Biodiesel-2-Methylfuran (BMF30)1.0% - 1.5%1800 rpm, varying BMEP14.56% - 24.90% decrease [4][5]
HC Diesel-sunflower oil-1-pentanol500 - 2000 ppm2200 rpm, varying loads17.70% - 28.23% decrease [6][7]

Note: BMEP stands for Brake Mean Effective Pressure, a measure of engine load.

Experimental Protocols

The following protocols outline the standardized procedures for evaluating the effect of this compound on diesel engine emissions.

Fuel Preparation and Characterization
  • Baseline Fuel: Procure a standard diesel fuel (e.g., ULSD - Ultra-Low Sulfur Diesel) and characterize its key properties, including cetane number, density, viscosity, and sulfur content.

  • Additive Blending: Prepare test fuels by blending this compound into the baseline diesel fuel at various concentrations (e.g., 500, 1000, 2000 ppm by volume). Ensure thorough mixing to achieve a homogeneous blend.

  • Fuel Property Analysis: For each blend, re-evaluate the fuel properties as done for the baseline fuel. This is crucial as the additive can slightly alter these characteristics.[8]

Engine and Test Cell Setup
  • Engine Selection: Utilize a representative test engine, such as a modern, turbocharged, direct-injection diesel engine.[5][9] The engine specifications should be well-documented.

  • Instrumentation: Equip the test cell with instrumentation to measure engine speed, torque, fuel consumption, and exhaust gas composition.[5] This includes a dynamometer for engine load control and an exhaust gas analyzer.

  • Exhaust Gas Analysis: Employ a certified exhaust gas analyzer to measure the concentrations of NOx, CO, CO2, HC, and O2. For particulate matter (PM), use a smoke meter or a more sophisticated particulate sampler.[5]

Test Procedure
  • Engine Warm-up: Operate the engine with the baseline diesel fuel until it reaches a stable operating temperature.

  • Baseline Data Collection: Under various steady-state engine operating conditions (e.g., different speeds and loads), record engine performance data and exhaust emissions for the baseline fuel.[8]

  • Fuel System Purge: Before introducing a new fuel blend, thoroughly purge the engine's fuel system to avoid cross-contamination.[9]

  • Test Fuel Evaluation: For each fuel blend containing this compound, repeat the data collection process under the same steady-state conditions as the baseline fuel. Allow the engine to stabilize on the new fuel before recording data.

  • Data Analysis: For each emission component, calculate the percentage change relative to the baseline fuel at each operating point.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Engine Testing cluster_analysis Phase 3: Data Analysis fuel_prep Fuel Preparation (Baseline & Blends) fuel_char Fuel Characterization (Cetane, Viscosity, etc.) fuel_prep->fuel_char engine_setup Engine & Test Cell Setup fuel_char->engine_setup baseline_test Baseline Fuel Testing engine_setup->baseline_test fuel_purge Fuel System Purge baseline_test->fuel_purge data_collection Data Collection (Emissions & Performance) baseline_test->data_collection additive_test Additive Blend Testing fuel_purge->additive_test additive_test->fuel_purge For each blend additive_test->data_collection data_analysis Comparative Analysis data_collection->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: Workflow for evaluating the effect of this compound on diesel emissions.

Signaling Pathway of Cetane Improver Action

CetaneImproverPathway cluster_injection In-Cylinder cluster_combustion Combustion Process cluster_emissions Exhaust Emissions fuel_injection Fuel Injection additive_decomp This compound Decomposition fuel_injection->additive_decomp radical_pool Radical Pool Formation additive_decomp->radical_pool ignition_delay Reduced Ignition Delay radical_pool->ignition_delay combustion_start Earlier Combustion Start ignition_delay->combustion_start combustion_char Altered Combustion Characteristics combustion_start->combustion_char emissions Modified Emission Profile (NOx, PM, CO, HC) combustion_char->emissions

Caption: Mechanism of action for this compound as a cetane improver.

References

Application Notes and Protocols for Testing Pentan-2-yl Nitrate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentan-2-yl nitrate, an organic nitrate, is of interest for its potential vasodilatory properties. Like other compounds in its class, it is presumed to exert its effects through the nitric oxide (NO) signaling pathway, making it a candidate for therapeutic applications where vasodilation is beneficial. These application notes provide detailed protocols for the in vitro assessment of this compound's performance, focusing on its ability to induce vascular relaxation. The primary experimental model described is the isolated rat aortic ring assay, a standard method for evaluating vasodilator activity.

Data Presentation

Due to a lack of publicly available performance data specifically for this compound, the following table presents representative data for a structurally related C5 alkyl nitrate, Amyl Nitrate, to illustrate the expected format for summarizing quantitative results. Researchers should replace this data with their own experimental findings for this compound.

Table 1: Vasodilator Potency of Amyl Nitrate on Pre-contracted Rat Aortic Rings

CompoundAgonist (Pre-contraction)EC50 (M)pD2 (-log EC50)Emax (%)
Amyl NitratePhenylephrine (1 µM)~ 1 x 10-6~ 6.095 ± 5
This compoundPhenylephrine (1 µM)User-determinedUser-determinedUser-determined

Note: The data for Amyl Nitrate is illustrative. EC50 and Emax values for this compound must be determined experimentally.

Signaling Pathway

The vasodilatory effect of this compound is mediated by the nitric oxide (NO) signaling pathway. The compound serves as a pro-drug, releasing NO, which then initiates a cascade leading to smooth muscle relaxation.

cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Pentan-2-yl_nitrate_ext This compound Pentan-2-yl_nitrate_int This compound Pentan-2-yl_nitrate_ext->Pentan-2-yl_nitrate_int Diffusion NO Nitric Oxide (NO) Pentan-2-yl_nitrate_int->NO Enzymatic Conversion sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC - Active PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC_P Myosin Light Chain-P (Contracted) MLC Myosin Light Chain (Relaxed) MLC_P->MLC MLCP Relaxation Vasodilation MLC->Relaxation

Caption: Nitric Oxide Signaling Pathway for Vasodilation.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings

This protocol details the assessment of the vasodilatory properties of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • This compound

  • Acetylcholine (ACh)

  • Sodium Nitroprusside (SNP)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Dissection tools (scissors, forceps)

  • Micropipettes

Procedure:

  • Aorta Dissection and Preparation:

    • Humanely euthanize the rat in accordance with institutional guidelines.

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.

  • Mounting the Aortic Rings:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

    • After equilibration, induce a contraction with 60 mM KCl to check for tissue viability.

    • Wash the rings and allow them to return to baseline tension.

    • For endothelium-intact rings, assess endothelial integrity by inducing a contraction with phenylephrine (1 µM) followed by the addition of acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.

  • Vasodilation Assay:

    • Induce a stable contraction in the aortic rings with phenylephrine (1 µM).

    • Once the contraction reaches a plateau, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.

    • Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal relaxation response).

Experimental Workflow Diagram

A Aorta Excision and Cleaning B Cut into 3-4 mm Rings A->B C Mount Rings in Organ Bath B->C D Equilibration (60-90 min, 37°C) C->D E Viability Check (60 mM KCl) D->E F Endothelial Integrity Check (PE + ACh) E->F G Pre-contraction (Phenylephrine 1 µM) F->G H Cumulative Addition of This compound G->H I Record Relaxation Response H->I J Data Analysis (EC50, Emax) I->J

Caption: Workflow for Aortic Ring Vasodilation Assay.

Application Notes and Protocols for Blending Pentan-2-yl Nitrate with Low Cetane Number Fuels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Fuel Development Professionals

Introduction

The cetane number (CN) is the primary indicator of diesel fuel's ignition quality, quantifying the ignition delay—the period between the start of injection and the start of combustion.[1][2] Fuels with a low cetane number exhibit a longer ignition delay, which can lead to incomplete combustion, increased emissions, higher engine noise, and rougher operation.[3] To improve the combustion properties of low-CN fuels, such as certain biodiesels, synthetic fuels, or lower-grade diesel stocks, cetane improver additives are utilized.

Alkyl nitrates are a prominent class of cetane improvers.[3] These additives, including Pentan-2-yl nitrate (also known as 2-pentyl nitrate), function by decomposing at a lower temperature than the fuel itself. This decomposition initiates a series of exothermic reactions, releasing free radicals that accelerate the oxidation process and effectively shorten the ignition delay period.[2][4] The result is a smoother, more complete combustion process, which can lead to improved engine performance, better cold starts, and reduced harmful emissions such as hydrocarbons (HC), carbon monoxide (CO), and particulate matter.[5][6]

This document provides detailed protocols for blending this compound with low cetane number fuels and for evaluating the resulting blend's performance. It is intended for use in a research and development laboratory setting.

Physicochemical Properties

The effectiveness of a cetane improver is influenced by its own properties and those of the base fuel. This compound is an organic nitrate, similar to more commonly referenced cetane improvers like 2-ethylhexyl nitrate (2-EHN) and amyl nitrate.[2]

Table 1: Physicochemical Properties of this compound and Example Base Fuels

PropertyThis compoundLow Cetane Diesel (Typical)Biodiesel (Typical)
Chemical Formula C₅H₁₁NO₃Mixture of HydrocarbonsMixture of FAMEs*
Molecular Weight ( g/mol ) 133.15~170~292
Density at 15°C (g/mL) ~0.990.820 - 0.8450.860 - 0.900
Boiling Point (°C) ~155-160180 - 360>300
Flash Point (°C) ~49>52>130
Cetane Number (CN) High (blending value)30 - 4545 - 65
Solubility Soluble in hydrocarbonsN/ASoluble in diesel

*FAMEs: Fatty Acid Methyl Esters

Experimental Protocols

3.1 Protocol for Blending this compound with Fuel

This protocol describes the preparation of fuel blends with varying concentrations of this compound.

3.1.1 Materials and Equipment

  • Base fuel (low cetane number diesel, biodiesel, etc.)

  • This compound (analytical grade)

  • Volumetric flasks (Class A) of various sizes (e.g., 100 mL, 250 mL, 500 mL, 1000 mL)

  • Micropipettes or analytical balance for precise addition of the additive

  • Glass storage bottles with airtight caps

  • Magnetic stirrer and stir bars

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

3.1.2 Procedure

  • Preparation: Ensure all glassware is clean and dry. Perform all operations within a well-ventilated fume hood.

  • Calculation: Determine the required volume or mass of this compound needed to achieve the desired concentration (e.g., 500 ppm, 1000 ppm, 2000 ppm) in the final blend volume.

  • Blending:

    • Add approximately half of the required base fuel volume to a volumetric flask.

    • Precisely add the calculated amount of this compound to the flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer. Mix for 10-15 minutes at a moderate speed to ensure homogeneity.

    • Carefully add the remaining base fuel to the flask to reach the calibration mark.

    • Cap the flask and invert it several times to ensure the final mixture is uniform.

  • Storage: Transfer the final blend to a labeled glass storage bottle. Store in a cool, dark place away from ignition sources.

3.2 Protocol for Cetane Number Determination

The cetane number of the fuel blends should be measured using standardized ASTM methods.

3.2.1 Methods

  • ASTM D613 (Standard Test Method for Cetane Number of Diesel Fuel Oil): This is the primary standard, utilizing a Cooperative Fuel Research (CFR) engine.[7] It determines the CN by comparing the ignition delay of the sample fuel to that of reference fuel blends with known cetane numbers under specific engine conditions.[1][8]

  • ASTM D6890 (Standard Test Method for Determination of Ignition Delay and Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber): This method, often referred to as the Ignition Quality Tester (IQT), measures ignition delay in a constant volume combustion chamber.[9] The result is reported as a Derived Cetane Number (DCN). This method requires a smaller sample volume and is faster than the D613 engine test.[9]

  • ASTM D8183 (Standard Test Method for Determination of Indicated Cetane Number (ICN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber): Similar to D6890, this method also uses a constant volume combustion chamber to determine the Indicated Cetane Number (ICN).[9]

3.2.2 General Procedure (using IQT - ASTM D6890)

  • Instrument Calibration: Calibrate the IQT instrument according to the manufacturer's instructions using primary reference fuels (n-hexadecane and heptamethylnonane).

  • Sample Preparation: Ensure the fuel sample is at room temperature (18°C–32°C) and filtered to remove particulates.[1]

  • Measurement: Introduce the fuel sample into the IQT. The instrument will inject a small, precise amount of fuel into the heated, pressurized combustion chamber.

  • Data Acquisition: The instrument records the pressure data, and the software automatically identifies the ignition delay.

  • DCN Calculation: The measured ignition delay is then converted to a Derived Cetane Number (DCN) using the calibration curve established in Step 1.

  • Reporting: Report the average of multiple valid measurements as the final DCN.

3.3 Protocol for Engine Performance and Emissions Testing

This protocol outlines a general procedure for evaluating the effect of the fuel blends on a stationary diesel engine.

3.3.1 Equipment

  • Single-cylinder or multi-cylinder compression-ignition (diesel) test engine coupled to a dynamometer.

  • Fuel consumption measurement system (gravimetric or volumetric).

  • Exhaust gas analyzer for measuring NOx, HC, CO, CO₂, and O₂.

  • Smoke meter or opacimeter for measuring particulate matter/soot.

  • Data acquisition system to record engine parameters (speed, load, temperatures, pressures).

3.3.2 Procedure

  • Engine Warm-up: Operate the engine with a standard reference diesel fuel until all operating temperatures (coolant, oil) have stabilized.

  • Baseline Test: While operating on the reference fuel, run the engine at a series of predefined speed and load conditions (e.g., 25%, 50%, 75%, 100% load at a constant speed). At each condition, record all performance and emissions data for at least 5-10 minutes.

  • Fuel System Purge: Switch the fuel supply to the test blend and run the engine for a sufficient period to purge the entire fuel system of the previous fuel.

  • Test Blend Evaluation: Repeat the same series of speed and load tests as in Step 2 using the fuel blend containing this compound. Record all performance and emissions data at each operating point.

  • Repeat: Repeat steps 3 and 4 for each fuel blend to be tested.

  • Data Analysis: For each test fuel, calculate key metrics such as Brake Specific Fuel Consumption (BSFC), Brake Thermal Efficiency (BTE), and emission concentrations (in ppm or g/kWh). Compare the results of the blended fuels to the baseline diesel fuel.

Data Presentation

The following tables illustrate how to structure the quantitative data obtained from the experimental protocols.

Table 2: Illustrative Effect of this compound Concentration on Cetane Number

Fuel BlendAdditive Concentration (ppm)Derived Cetane Number (DCN)Cetane Number Increase (Points)
Base Fuel042.00.0
Blend A50045.53.5
Blend B100048.26.2
Blend C150050.18.1
Blend D200051.89.8

Table 3: Illustrative Impact on Engine Performance (at 75% Load)

Fuel BlendBSFC (g/kWh)% Change from BaseBTE (%)% Change from Base
Base Fuel2500.0%34.00.0%
Blend B (1000 ppm)246-1.6%34.8+2.4%
Blend D (2000 ppm)244-2.4%35.1+3.2%

Table 4: Illustrative Impact on Exhaust Emissions (at 75% Load)

Fuel BlendNOx (ppm)HC (ppm)CO (ppm)Smoke (Opacity %)
Base Fuel6504520025
Blend B (1000 ppm)665 (+2.3%)38 (-15.6%)165 (-17.5%)21 (-16.0%)
Blend D (2000 ppm)675 (+3.8%)33 (-26.7%)140 (-30.0%)18 (-28.0%)

Note: A slight increase in NOx emissions can sometimes be a trade-off when using cetane improvers, as the improved combustion can lead to higher peak cylinder temperatures.[10][11]

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the overall workflow for evaluating fuel blends.

G cluster_prep Preparation Phase cluster_test Testing & Analysis Phase b Base Fuel (Low Cetane) blend Blending Protocol (Sec 3.1) b->blend a Pentan-2-yl Nitrate Additive a->blend char Fuel Property Characterization blend->char cn_test Cetane Number Test (ASTM D6890) (Sec 3.2) char->cn_test engine_test Engine Performance & Emissions Test (Sec 3.3) char->engine_test data Data Analysis & Comparison cn_test->data engine_test->data

Workflow for Blending and Testing of Cetane-Improved Fuels.

5.2 Logical Pathway of Cetane Improvement

This diagram shows the cause-and-effect relationship of adding this compound to diesel fuel.

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect start This compound Added to Fuel decomp Low Temp. Decomposition start->decomp radicals Free Radical Formation decomp->radicals ignite Shorter Ignition Delay radicals->ignite combustion More Complete Combustion ignite->combustion perf Improved Performance (↑BTE, ↓BSFC) combustion->perf emis Reduced Emissions (↓HC, ↓CO, ↓Smoke) combustion->emis

Mechanism of Action for this compound as a Cetane Improver.

Safety Precautions

  • Handling Additives: this compound, like other organic nitrates, should be handled with care. Avoid contact with skin and eyes. It is flammable and should be kept away from heat, sparks, and open flames.

  • Handling Fuels: Diesel fuel is flammable and poses an inhalation hazard. Always work in a well-ventilated area or fume hood.

  • Engine Operation: Engine testing should only be performed by trained personnel in a dedicated test cell with proper ventilation and safety systems.

Conclusion

This compound serves as an effective cetane improver for enhancing the combustion quality of low-cetane diesel fuels. By following standardized protocols for blending and testing, researchers can systematically quantify the improvements in cetane number, engine performance, and emissions. The data generated from these evaluations is crucial for optimizing fuel formulations and meeting modern performance and environmental standards.

References

Application Notes and Protocols: Impact of Pentan-2-yl Nitrate on Ignition Delay in a Constant Volume Combustion Chamber

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ignition delay is a critical parameter in compression-ignition engines, representing the period between the start of fuel injection and the onset of combustion[3][4]. A shorter ignition delay is generally desirable for smoother engine operation and reduced emissions. Alkyl nitrates are a class of chemical additives known as cetane improvers that accelerate the autoignition of diesel fuel[5][6]. They achieve this by decomposing at lower temperatures than the fuel itself, releasing reactive radicals that initiate the combustion process earlier.

Pentan-2-yl nitrate, an isomer of pentyl nitrate, is anticipated to exhibit similar cetane-improving properties. This document provides a detailed framework for quantifying its effect on ignition delay using a constant volume combustion chamber (CVCC), a device that allows for the precise control of pressure, temperature, and atmospheric composition to simulate engine conditions[7][8].

Experimental Protocols

The following protocols are adapted from established methodologies for testing cetane improvers in constant volume combustion chambers[1][2].

Materials and Equipment
  • Constant Volume Combustion Chamber (CVCC): A high-pressure, high-temperature chamber equipped with fuel injection, pressure and temperature sensors, and optical access (optional, for high-speed imaging). The chamber should be capable of achieving pressures up to 60 bar and temperatures up to 900 K[1].

  • Fuel Injection System: A common-rail injection system capable of precise fuel metering and injection timing.

  • Data Acquisition System: High-speed data acquisition for recording pressure and temperature data.

  • Test Fuel: Base diesel fuel with a known cetane number.

  • Cetane Improver: this compound of high purity.

  • Gases: High-purity nitrogen, oxygen, and other gases for creating the desired chamber atmosphere.

Experimental Procedure
  • Chamber Preparation:

    • The CVCC is first evacuated to remove any residual gases.

    • A synthetic air mixture (typically 21% O₂ in N₂) is introduced into the chamber to a specified initial pressure.

    • The chamber is then heated to the desired initial temperature (e.g., 700 K, 800 K, 900 K).

  • Fuel Blend Preparation:

    • Prepare blends of the base diesel fuel with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% by volume).

  • Fuel Injection and Data Acquisition:

    • The fuel injection system is pressurized to the desired injection pressure.

    • A single injection of the fuel blend is introduced into the heated, pressurized chamber.

    • The data acquisition system records the chamber pressure and temperature at a high sampling rate (e.g., >10 kHz).

  • Determination of Ignition Delay:

    • The ignition delay is defined as the time interval between the start of injection (SOI) and the start of combustion (SOC).

    • SOI is determined from the injector trigger signal.

    • SOC is typically identified by a sharp increase in the rate of pressure rise (dP/dt) within the chamber.

  • Data Analysis:

    • Repeat the experiment for each fuel blend at various initial temperatures and pressures.

    • Plot ignition delay as a function of this compound concentration, temperature, and pressure.

Data Presentation

As direct experimental data for this compound is not available, the following table is a hypothetical representation of expected results, illustrating how the data should be structured for clear comparison. The values are based on trends observed for other alkyl nitrate cetane improvers.

This compound Concentration (% vol)Initial Temperature (K)Initial Pressure (bar)Ignition Delay (ms)
0 (Base Diesel)800403.5
0.5800402.8
1.0800402.2
2.0800401.7
0 (Base Diesel)900402.1
0.5900401.6
1.0900401.2
2.0900400.9
0 (Base Diesel)800602.9
0.5800602.3
1.0800601.8
2.0800601.4

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for determining the impact of this compound on ignition delay.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Evacuate CVCC B Introduce Synthetic Air A->B C Heat and Pressurize CVCC B->C F Inject Fuel Blend into CVCC C->F D Prepare Fuel Blends (Diesel + this compound) E Pressurize Fuel Injection System D->E E->F G High-Speed Data Acquisition (Pressure & Temperature) F->G H Determine Start of Injection (SOI) G->H I Determine Start of Combustion (SOC) (from dP/dt) G->I J Calculate Ignition Delay (SOC - SOI) H->J I->J K Analyze and Plot Results J->K

Experimental workflow for ignition delay measurement.

Proposed Chemical Signaling Pathway for Ignition Delay Reduction

The diagram below illustrates the proposed mechanism by which this compound reduces ignition delay. The thermal decomposition of the nitrate initiates a radical chain reaction, leading to earlier combustion of the base fuel.

G cluster_initiation Initiation Phase cluster_propagation Propagation Phase cluster_outcome Outcome A This compound (C5H11ONO2) B Thermal Decomposition (Low Temperature) A->B Heat C Pentyloxy Radical (C5H11O•) + Nitrogen Dioxide (NO2) B->C E Radical Abstraction C->E C5H11O• D Diesel Fuel Molecules (RH) D->E F Alkyl Radical (R•) + Pentyloxy Alcohol (C5H11OH) E->F G Reaction with O2 F->G R• H Chain Branching Reactions G->H I Reduced Ignition Delay H->I

Proposed mechanism of ignition delay reduction.

References

Application Notes and Protocols for the Safe Handling and Storage of Pentan-2-yl Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Pentan-2-yl nitrate (CAS No. 21981-48-6) was publicly available at the time of this writing. The following protocol has been developed based on the safety information for structurally similar compounds, primarily n-Amyl nitrate (CAS No. 1002-16-0), a structural isomer, and general safety guidelines for alkyl nitrates. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before commencing any work. This document should be used as a guide and supplemented with institutional safety protocols.

Introduction

This compound, also known as sec-pentyl nitrate, is an organic nitrate. While specific data for this compound is limited, alkyl nitrates as a class are known to be energetic materials and possess vasodilator properties. This document provides a detailed protocol for the safe handling and storage of this compound to minimize risks to researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on data for analogous compounds like n-Amyl nitrate, this compound should be treated as a hazardous substance with the following potential classifications:

  • Flammable Liquid: Alkyl nitrates are flammable and can form explosive vapor-air mixtures.

  • Oxidizing Agent: May intensify fire.

  • Acute Toxicity (Inhalation and Ingestion): Harmful if inhaled or swallowed. Inhalation can cause headaches, nausea, and a drop in blood pressure.

  • Chemical Instability: this compound is reported to be unstable in acidic mediums.

Quantitative Data Summary

The following table summarizes key quantitative data for n-Amyl nitrate, which can be used as a conservative estimate for this compound in the absence of specific data.

PropertyValue (for n-Amyl nitrate)Source
Molecular Formula C5H11NO3[1]
Molecular Weight 133.15 g/mol [1]
Boiling Point 157 °C[2]
Flash Point 52 °C[2]
Density 1.00 g/cm³[2]
Vapor Pressure 3.55 mmHg at 25°C[2]
CAS Number 1002-16-0[2]

Experimental Protocols

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: In case of inadequate ventilation, use a respirator with an organic vapor cartridge.

  • Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks. Use intrinsically safe equipment where possible.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

  • Dispensing: Use only non-sparking tools for dispensing.

  • Incompatible Materials: Avoid contact with strong acids, bases, reducing agents, and combustible materials. A violent reaction can occur with reducing materials.[2]

  • Heating: Avoid heating the material, as it may decompose and release toxic nitrogen oxides.[2]

  • Scale: Work with the smallest possible quantities.

  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.

  • Container: Keep in a tightly sealed, original, or appropriate secondary container.

  • Segregation: Store separately from incompatible materials, particularly strong acids, bases, and reducing agents.

  • Inventory: Maintain an accurate inventory of the material.

  • Small Spills:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the laboratory and alert emergency responders.

    • Prevent the spill from entering drains.

  • Fire:

    • Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may be ineffective.

    • If a container is exposed to fire, cool it with water spray from a safe distance.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Mandatory Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood CheckIgnition Eliminate Ignition Sources WorkInHood->CheckIgnition GroundEquipment Ground Equipment CheckIgnition->GroundEquipment Dispense Dispense with Non-Sparking Tools GroundEquipment->Dispense StoreCoolDry Store in Cool, Dry, Ventilated Area Dispense->StoreCoolDry Spill Spill Dispense->Spill Fire Fire Dispense->Fire Exposure Exposure Dispense->Exposure Segregate Segregate Incompatibles StoreCoolDry->Segregate Evacuate Evacuate Spill->Evacuate Fire->Evacuate FirstAid Administer First Aid Exposure->FirstAid

Caption: Logical workflow for the safe handling of this compound.

References

Application Notes and Protocols for the Use of Pentan-2-yl Nitrate in Advanced Diesel Engine Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentan-2-yl nitrate, also known as amyl nitrate, is a member of the alkyl nitrate family of chemical compounds utilized as cetane improvers in diesel fuel. These additives are crucial in advanced diesel engine research for their ability to enhance the ignition quality of the fuel. A higher cetane number signifies a shorter ignition delay, leading to more controlled combustion, reduced engine noise, and improved cold-start performance. The application of cetane improvers like this compound is a key strategy in optimizing engine performance and reducing harmful exhaust emissions. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the effects of this compound in diesel engines. While specific data for this compound is limited in publicly available literature, the information presented here is based on the well-documented effects of similar and widely researched alkyl nitrates, such as 2-ethylhexyl nitrate (2-EHN).

Mechanism of Action

Alkyl nitrate cetane improvers, including this compound, function by decomposing at a lower temperature than the diesel fuel itself.[1] This decomposition is an exothermic process that releases free radicals into the combustion chamber.[2] These radicals accelerate the pre-combustion oxidation reactions of the fuel, effectively lowering the autoignition temperature and shortening the ignition delay period.[1][2]

The logical flow of this mechanism can be visualized as follows:

A This compound Addition to Diesel Fuel B Lower Temperature Decomposition A->B Heat from compression C Release of Free Radicals B->C D Accelerated Fuel Oxidation C->D E Reduced Ignition Delay D->E F Improved Combustion Efficiency E->F G Altered Emission Profile E->G

Mechanism of Action of this compound

Effects on Engine Performance and Emissions

The addition of alkyl nitrate cetane improvers to diesel fuel has been shown to have a significant impact on both engine performance and exhaust emissions. These effects are summarized in the tables below, with data extrapolated from studies on similar compounds like 2-EHN.

Table 1: Effects of Alkyl Nitrate Addition on Diesel Engine Performance

Performance ParameterEffectReported Change
Brake Specific Fuel Consumption (BSFC) Reduction2.49% - 8.17% decrease[3]
Brake Thermal Efficiency (BTE) Increase3.30% - 7.1% increase[4][5]
Ignition Delay ReductionSignificantly shortened[2][6]
Engine Noise ReductionGeneral reduction due to smoother combustion[7]

Table 2: Effects of Alkyl Nitrate Addition on Diesel Engine Emissions

Emission ComponentEffectReported Change
Nitrogen Oxides (NOx) Reduction0.26% - 33.33% decrease[3]
Carbon Monoxide (CO) VariableCan increase or decrease depending on engine load and additive concentration[3][4]
Hydrocarbons (HC) VariableCan increase or decrease depending on engine conditions[4][8]
Smoke/Particulate Matter (PM) ReductionGeneral reduction reported[9]
Carbon Dioxide (CO2) IncreaseSlight increase may be observed[10]

Experimental Protocols

Protocol 1: Preparation of this compound Diesel Fuel Blends

Objective: To prepare homogenous and stable blends of diesel fuel with varying concentrations of this compound for engine testing.

Materials:

  • Base diesel fuel (e.g., ULSD)

  • This compound (reagent grade)

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars or an ultrasonic agitator

  • Safety equipment: chemical resistant gloves, safety goggles, lab coat

Procedure:

  • Determine Blend Ratios: Decide on the desired concentrations of this compound in the diesel fuel. Common concentrations for cetane improvers range from 500 ppm to 2000 ppm.[3]

  • Fuel Volume Calculation: For each blend, calculate the required volume of this compound and base diesel fuel.

  • Blending:

    • Measure the required volume of base diesel fuel and pour it into a clean, dry container (e.g., a glass beaker or bottle).

    • Accurately measure the calculated volume of this compound using a micropipette or a small graduated cylinder.

    • Add the this compound to the diesel fuel.

    • For thorough mixing, use a magnetic stirrer for at least 30 minutes or an ultrasonic agitator.[6]

  • Storage: Store the prepared fuel blends in tightly sealed, labeled containers in a cool, dark, and well-ventilated area away from direct sunlight to prevent degradation.

Protocol 2: Single-Cylinder Diesel Engine Performance and Emissions Testing

Objective: To evaluate the effects of this compound blended diesel fuel on the performance and exhaust emissions of a single-cylinder diesel engine.

Apparatus:

  • Single-cylinder, four-stroke, direct-injection diesel engine test rig[6][9]

  • Eddy current dynamometer for engine loading[6]

  • Fuel flow measurement system (e.g., burette with stopwatch or a digital flow meter)[6]

  • Exhaust gas analyzer (to measure NOx, CO, HC, CO2, and O2)

  • Smoke meter/opacimeter

  • Data acquisition system to record engine parameters (speed, load, temperatures, pressures)

Experimental Workflow:

A Prepare Fuel Blends (Protocol 1) B Engine Warm-up with Baseline Diesel A->B C Baseline Data Acquisition (Varying Loads) B->C D Switch to This compound Blend C->D H Data Analysis and Comparison C->H E Engine Stabilization D->E F Test Blend Data Acquisition (Varying Loads) E->F G Repeat for Each Blend Concentration F->G F->H G->D G->H

Engine Testing Experimental Workflow

Procedure:

  • Engine Preparation: Ensure the engine is in good working condition and all instrumentation is calibrated.

  • Warm-up: Start the engine using the baseline diesel fuel and allow it to warm up until the coolant and lubricating oil temperatures stabilize.

  • Baseline Testing:

    • Set the engine to a constant speed (e.g., 1500 rpm).

    • Apply a specific load using the dynamometer (e.g., 25%, 50%, 75%, 100% of full load).

    • Once the engine operation is stable, record all performance parameters (fuel consumption, power output) and emission data for a set duration.

    • Repeat this for all desired load conditions.

  • Fuel Changeover: Switch the fuel supply to the first this compound blend. Allow the engine to run for a sufficient period to purge the old fuel from the system and stabilize operation with the new blend.

  • Blend Testing: Repeat the same testing procedure as in step 3 for the fuel blend at all specified load conditions.

  • Repeat for All Blends: Follow the fuel changeover and testing procedure for each prepared fuel blend.

  • Data Analysis:

    • Calculate Brake Power (BP), Brake Mean Effective Pressure (BMEP), Brake Specific Fuel Consumption (BSFC), and Brake Thermal Efficiency (BTE).

    • Compare the performance and emission results of each blend with the baseline diesel fuel.

Protocol 3: Determination of Cetane Number

Objective: To determine the cetane number of the prepared fuel blends.

Methodology: The standard method for determining the cetane number is using a Cooperative Fuel Research (CFR) engine according to the ASTM D613 standard.[11][12] This method involves comparing the ignition delay of the test fuel with that of reference fuels with known cetane numbers under controlled engine conditions.[11]

An alternative and more modern approach is the Ignition Quality Tester (IQT), as per ASTM D6890.[12] This instrument measures the ignition delay of a small fuel sample injected into a heated, constant-volume combustion chamber.[12] A correlation is then used to determine the Derived Cetane Number (DCN).

Concluding Remarks

The use of this compound as a cetane improver offers a promising avenue for enhancing diesel engine performance and mitigating harmful emissions. The protocols outlined in this document provide a foundational framework for researchers to systematically investigate its effects. It is imperative to adhere to strict safety procedures when handling fuel additives and operating engine test equipment. The quantitative data presented, while based on similar alkyl nitrates, underscores the potential benefits and provides a basis for comparative analysis in future research on this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pentan-2-yl Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pentan-2-yl nitrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale method for synthesizing this compound is through the esterification of 2-pentanol. This is typically achieved by reacting 2-pentanol with a nitrating agent, which is commonly a mixture of nitric acid and sulfuric acid. Another approach involves the reaction of 2-pentanol with sodium nitrite in the presence of an acid.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Alkyl nitrates can be energetic materials and should be handled with care. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. It is imperative to use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. The addition of reagents, particularly the alcohol to the acid mixture, should be done slowly and with continuous stirring to ensure controlled reaction conditions.[1]

Q3: What are the expected physical properties of this compound?

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature control. - Formation of side products (e.g., oxidation to pentan-2-one, dehydration to pentenes). - Loss of product during workup.- Ensure slow, dropwise addition of 2-pentanol to the nitrating mixture with vigorous stirring to promote complete reaction.[1] - Maintain a low reaction temperature (typically 0-10 °C) using an ice-salt bath to minimize side reactions. - Carefully monitor the temperature throughout the addition. - Use a gentle workup procedure, avoiding overly vigorous extractions to prevent emulsion formation. - Ensure the pH is neutralized carefully during the washing steps.
Product Discoloration (Yellow to Brown) - Presence of dissolved nitrogen dioxide (NO₂) gas, a common byproduct. - Decomposition of the product due to exposure to heat, light, or acidic conditions.- Wash the crude product thoroughly with a sodium bicarbonate solution to neutralize any residual acid and remove dissolved nitrogen oxides.[2] - Store the purified product in a cool, dark place, preferably under an inert atmosphere. - If discoloration persists after washing, consider purification by vacuum distillation, though caution is advised due to the thermal sensitivity of alkyl nitrates.
Formation of an Emulsion During Workup - Vigorous shaking during the extraction process. - Presence of unreacted starting materials or byproducts acting as surfactants.- Use gentle inversions instead of vigorous shaking during extractions. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for an extended period to allow for phase separation.
Presence of Ketone Impurity (Pentan-2-one) in Final Product - Oxidation of the secondary alcohol (2-pentanol) by the nitrating agent. This is a common side reaction for secondary alcohols.[3][4]- Maintain a low reaction temperature to disfavor the oxidation pathway. - Use a less aggressive nitrating agent if possible, or adjust the ratio of nitric acid to sulfuric acid. - Purification by fractional distillation under reduced pressure may be effective in separating the nitrate from the ketone, but must be done with extreme care.
Presence of Alkene Impurities (Pentenes) in Final Product - Acid-catalyzed dehydration of 2-pentanol.- Keep the reaction temperature low to minimize dehydration. - Use the minimum amount of sulfuric acid necessary to catalyze the reaction.

Experimental Protocols

Synthesis of this compound via Nitric and Sulfuric Acid

This protocol is adapted from established methods for the synthesis of secondary alkyl nitrates.[1]

Materials:

  • 2-Pentanol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Urea

  • Hexane

  • 5% Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a nitrating mixture by cautiously adding 3 mL of concentrated sulfuric acid to 1 mL of concentrated nitric acid, while cooling the flask in a salted ice bath.

  • Add a small amount of urea (approximately 0.1 g) to the acid mixture to help remove any nitrous acid.

  • Slowly add 0.5 mL of 2-pentanol dropwise to the cold, stirring acid mixture. The rate of addition should be approximately 1 drop every 3 seconds to maintain a low temperature and control the reaction.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes.

  • Pour the reaction mixture over crushed ice in a separatory funnel.

  • Extract the product into hexane (2 x 20 mL).

  • Combine the organic layers and wash sequentially with cold water (2 x 20 mL), 5% sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Quantitative Data Summary (Based on analogous reactions):

ParameterValue/RangeReference
Yield 50-90%[1]
Reaction Temperature 0-10 °C[1]
Reactant Ratio (Alcohol:HNO₃:H₂SO₄) 1 : 2 : 6 (by volume)[1]

Note: Yields are highly dependent on strict adherence to the reaction conditions, especially temperature control and the rate of addition.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Product Workup cluster_isolation Product Isolation prep1 Prepare Salted Ice Bath prep2 Mix H₂SO₄ and HNO₃ (Add Urea) prep1->prep2 Cooling react1 Slow Dropwise Addition of 2-Pentanol prep2->react1 react2 Stir in Ice Bath react1->react2 15-20 min workup1 Pour over Ice react2->workup1 workup2 Extract with Hexane workup1->workup2 workup3 Wash with H₂O workup2->workup3 workup4 Wash with NaHCO₃ Solution workup3->workup4 workup5 Wash with Brine workup4->workup5 iso1 Dry over MgSO₄ workup5->iso1 iso2 Filter iso1->iso2 iso3 Solvent Removal (Reduced Pressure) iso2->iso3 iso4 This compound (Crude Product) iso3->iso4

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound check_temp Review Temperature Logs start->check_temp check_addition Review Reagent Addition Rate start->check_addition analyze_crude Analyze Crude Product (GC-MS, NMR) start->analyze_crude cause_workup Loss During Workup start->cause_workup cause_temp Temperature Too High check_temp->cause_temp cause_addition Addition Too Fast check_addition->cause_addition cause_incomplete Incomplete Reaction analyze_crude->cause_incomplete cause_side_reactions Side Reactions Prevalent (Oxidation/Dehydration) analyze_crude->cause_side_reactions sol_temp Improve Cooling Efficiency (e.g., Salt-Ice Bath) cause_temp->sol_temp sol_addition Use Addition Funnel for Controlled Rate cause_addition->sol_addition sol_stirring Increase Stirring Rate cause_incomplete->sol_stirring cause_side_reactions->sol_temp sol_workup Gentler Extractions, Use of Brine cause_workup->sol_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Minimizing by-product formation in secondary alkyl nitrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of secondary alkyl nitrates.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of secondary alkyl nitrates and provides systematic approaches to identify and resolve them.

Problem 1: Low Yield of the Desired Secondary Alkyl Nitrate

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure it has gone to completion.
- Increase Temperature: Cautiously increase the reaction temperature. Note that excessive heat can promote the formation of degradation and elimination by-products.
- Optimize Reagent Stoichiometry: Ensure the nitrating agent is used in an appropriate molar excess. For reactions involving alkyl halides, ensure the silver nitrite or other nitrite salt is of high purity and sufficiently available.
Degradation of Product - Maintain Low Temperatures: Many alkyl nitrates are thermally sensitive. The synthesis should be conducted at low temperatures (e.g., 0-10 °C), especially when using strong acids.
- Rapid Product Isolation: Promptly work up the reaction mixture upon completion to isolate the alkyl nitrate from acidic or basic conditions that can promote decomposition.[1]
Sub-optimal Reagents or Solvents - Choice of Nitrating Agent: For synthesis from secondary alkyl halides, silver nitrite (AgNO₂) often gives higher yields of the nitroalkane isomer compared to sodium nitrite (NaNO₂). The choice of reagent can significantly impact the product distribution.
- Solvent Polarity: The solvent can influence the reaction pathway. For reactions of secondary alkyl halides, polar aprotic solvents can favor SN2 pathways, potentially leading to a different product ratio than polar protic solvents which may favor SN1 pathways.[2][3]
Problem 2: Presence of Significant Amounts of Isomeric By-products (Nitroalkane vs. Alkyl Nitrite)

This is a common issue when synthesizing secondary alkyl nitrates from secondary alkyl halides due to the ambident nature of the nitrite ion.

Troubleshooting Workflow:

G start High Isomeric Impurity Detected check_reagent Analyze Nitrite Salt and Solvent System start->check_reagent ag_vs_na Using AgNO₂ or NaNO₂? check_reagent->ag_vs_na agno2 AgNO₂ favors nitroalkane (R-NO₂) ag_vs_na->agno2 AgNO₂ nano2 NaNO₂ favors alkyl nitrite (R-ONO) ag_vs_na->nano2 NaNO₂ solvent Check Solvent Polarity agno2->solvent nano2->solvent polar_protic Polar protic solvents (e.g., ethanol) can favor Sₙ1, leading to more R-ONO. solvent->polar_protic polar_aprotic Polar aprotic solvents (e.g., DMF) can favor Sₙ2, leading to more R-NO₂. solvent->polar_aprotic solution Optimize Reagent and Solvent for Desired Isomer polar_protic->solution polar_aprotic->solution G reagents HNO₃ + H₂SO₄ nitronium Formation of Nitronium Ion (NO₂⁺) reagents->nitronium attack Nucleophilic Attack by Alcohol nitronium->attack alcohol Secondary Alcohol (R₂CHOH) alcohol->attack deprotonation Deprotonation attack->deprotonation product Secondary Alkyl Nitrate (R₂CHONO₂) deprotonation->product G start Secondary Alkyl Halide (R₂CHX) + NO₂⁻ sn1 Sₙ1 Pathway (Polar Protic Solvent) start->sn1 sn2 Sₙ2 Pathway (Polar Aprotic Solvent) start->sn2 carbocation Carbocation Intermediate (R₂CH⁺) sn1->carbocation transition_state Pentavalent Transition State sn2->transition_state product_nitrite Alkyl Nitrite (R₂CH-ONO) carbocation->product_nitrite Attack by O product_nitro Nitroalkane (R₂CH-NO₂) carbocation->product_nitro Attack by N transition_state->product_nitrite transition_state->product_nitro Favored

References

Technical Support Center: Addressing Thermal Instability of 2-Pentyl Nitrate in Fuel Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and fuel development professionals with essential information for managing the thermal instability of 2-pentyl nitrate (also known as 2-amyl nitrate) when used as a cetane improver in fuel blends.

Troubleshooting Guide

This guide addresses common problems encountered during the formulation, storage, and analysis of fuel blends containing 2-pentyl nitrate.

Problem / Observation Potential Cause Recommended Action
Unexpected pressure buildup in a sealed sample container. Thermal decomposition of 2-pentyl nitrate, leading to the release of gaseous products like nitrogen oxides (NOx).[1][2][3]1. Immediately and safely vent the container in a well-ventilated fume hood. 2. Re-evaluate the storage temperature; ensure it is well below the decomposition onset. 3. Consider adding a stabilizer to the blend.
Fuel blend appears cloudy, hazy, or has formed distinct layers. Water contamination. Water can accelerate the degradation of some fuel components and additives.[4]1. Perform a visual "clear and bright" test by taking a sample in a clean glass jar.[4] 2. Use a fuel-water separator or coalescing filter to remove water. 3. Ensure storage tanks are free from water ingress.
Reduced cetane number or poor engine performance after a period of storage. Degradation of the 2-pentyl nitrate additive. The O-NO2 bond is relatively weak and can break under thermal stress, reducing the additive's effectiveness.[5]1. Verify storage conditions (temperature, light exposure). 2. Analyze the fuel blend for the concentration of 2-pentyl nitrate to confirm degradation. 3. Incorporate antioxidants or metal deactivators to improve storage stability.[6]
Formation of gums, sediments, or lacquers in the fuel or on equipment surfaces. Oxidative and thermal breakdown of the fuel blend. This can be initiated by the decomposition of thermally unstable components like alkyl nitrates.[7][8]1. Filter the fuel to remove existing particulates. 2. Use fuel stabilizer additives that contain detergents and dispersants to clean the system and prevent further buildup.[9] 3. Review the compatibility of all additives in the blend.
Inconsistent results in thermal stability tests (e.g., DSC, TGA). 1. Sample contamination. 2. Improper sample preparation. 3. Instrument calibration issues. 4. Reactive test atmosphere (e.g., presence of oxygen when not intended).1. Ensure all glassware and sampling equipment are scrupulously clean. 2. Use a standardized procedure for sample preparation and handling. 3. Verify instrument calibration with a known standard. 4. Control the test atmosphere (e.g., use an inert gas like nitrogen) as specified in the protocol.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 2-pentyl nitrate thermal decomposition? A1: The primary and rate-determining step in the thermal decomposition of alkyl nitrates is the homolytic cleavage (scission) of the weak O-NO2 bond.[5][12] This reaction forms an alkoxy radical (pentoxy radical) and nitrogen dioxide (NO2). These highly reactive species can then initiate a cascade of secondary reactions, leading to fuel degradation.

Q2: At what temperature does 2-pentyl nitrate begin to decompose? A2: The decomposition temperature can vary depending on the experimental conditions (e.g., heating rate, pressure, presence of other substances). However, studies on similar alkyl nitrates show that decomposition can begin at temperatures relevant to engine operation and even accelerated storage conditions. For instance, the decomposition of related nitrate esters has been studied in temperature ranges from 160°C to over 500°K (~227°C).[5][13] It is crucial to determine the specific onset temperature for your blend using thermal analysis techniques like DSC.

Q3: How can I improve the thermal stability of my fuel blend containing 2-pentyl nitrate? A3: The stability can be improved by:

  • Adding Stabilizers: Antioxidants (e.g., hindered phenols) and metal deactivators can interrupt radical chain reactions and passivate metal surfaces that might catalyze decomposition.[6]

  • Controlling Storage Conditions: Store the blend in a cool, dark place to minimize thermal and photo-initiated degradation.

  • Ensuring Fuel Quality: Use a high-quality base fuel that is free from contaminants like water, sulfur, and reactive species which can accelerate degradation.[4][9]

Q4: What are the main decomposition products I should look for? A4: The initial decomposition products are the pentoxy radical and nitrogen dioxide (NO2).[5] Subsequent reactions can produce a complex mixture including nitric oxide (NO), various nitrogen oxides (NOx), aldehydes, and other oxygenated hydrocarbons.[13][14] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]

Q5: Can I use standard fuel testing methods to evaluate the stability of blends with 2-pentyl nitrate? A5: Yes, standard methods are essential. High-pressure Differential Scanning Calorimetry (DSC) can be used to determine the oxidation onset temperature, which is a key indicator of thermal stability.[15] Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature and can provide information on decomposition kinetics and the volatility of residues.[11][15] The Jet Fuel Thermal Oxidation Tester (JFTOT) is another instrument used to study high-temperature stability by simulating conditions in a jet engine.[7][15]

Quantitative Stability Data

The following table summarizes key data related to the decomposition of alkyl nitrates. Note that specific values for 2-pentyl nitrate may vary, but these provide a useful reference.

ParameterComponent / ConditionValueSignificance
Bond Dissociation Energy (BDE) R-O–NO2 Bond~42 kcal/molThis relatively weak bond is the primary site of initial decomposition in alkyl nitrates.[5]
Decomposition Onset Temperature (DSC) General Aviation FuelsVaries (e.g., >150°C)The temperature at which exothermic (heat-releasing) oxidation reactions begin. A higher onset indicates greater stability.[6]
Flash Point Amyl Nitrate118 °F (~47.8°C)Indicates the temperature at which the liquid produces enough vapor to form an ignitable mixture with air.[2]
Combustion Products Alkyl NitratesNOx, CO, CO2, H2OThe release of NOx is a key characteristic of nitrate ester decomposition and combustion.[1][2][3]

Experimental Protocols

Protocol 1: Determination of Oxidation Onset Temperature by DSC

Objective: To determine the temperature at which the fuel blend begins to undergo significant exothermic oxidation, a key measure of thermal stability.

Apparatus:

  • High-Pressure Differential Scanning Calorimeter (DSC).[15]

  • Sample pans (e.g., aluminum).

  • Syringe for sample loading.

  • Pressurized gas source (Oxygen or Air).

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using a known standard (e.g., Indium).

  • Sample Preparation: Place a small, accurately weighed amount of the fuel blend (typically 1-5 mg) into a sample pan.

  • Cell Pressurization: Place the sample pan and an empty reference pan into the DSC cell. Seal the cell and pressurize with oxygen or air to a specified pressure (e.g., 600 psig).[15]

  • Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) over a defined temperature range (e.g., ambient to 500 °C).[15][16]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The oxidation onset temperature is determined by identifying the extrapolated beginning of the first major exothermic peak on the resulting DSC curve.[10]

Protocol 2: Assessment of Decomposition by TGA

Objective: To measure the change in mass of a fuel blend as a function of temperature, indicating volatility and decomposition temperatures.

Apparatus:

  • Thermogravimetric Analyzer (TGA).[11]

  • Sample pan (e.g., platinum or ceramic).

  • Controlled atmosphere system (e.g., for Nitrogen or Air purge).

Methodology:

  • Calibration: Calibrate the TGA for mass and temperature.

  • Sample Preparation: Place a small amount of the fuel blend (typically 5-10 mg) into the TGA sample pan.

  • Atmosphere Control: Place the sample in the TGA furnace and establish the desired atmosphere by purging with an inert gas (e.g., Nitrogen) or a reactive gas (e.g., Air) at a constant flow rate.[11][16]

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve. A sharp decrease in mass indicates either volatilization or decomposition. The temperature at the onset of this mass loss is a key parameter.[10] The derivative of the curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Process Diagrams

G cluster_prep Preparation & Initial State cluster_testing Thermal Stability Testing cluster_analysis Post-Test Analysis & Decision start Prepare Fuel Blend (Base Fuel + 2-Pentyl Nitrate) initial_analysis Initial Analysis (e.g., Cetane, Viscosity) start->initial_analysis dsc DSC Analysis (Determine Onset Temp) initial_analysis->dsc tga TGA Analysis (Determine Mass Loss Temp) initial_analysis->tga aging Accelerated Aging (Isothermal Stress) initial_analysis->aging interpretation Interpret Data & Compare dsc->interpretation tga->interpretation post_analysis Post-Aging Analysis (GC-MS, Deposit Rating) aging->post_analysis post_analysis->interpretation decision Decision Point interpretation->decision pass Blend is Stable decision->pass Meets Criteria fail Reformulate / Add Stabilizer decision->fail Fails Criteria G start Issue: Fuel Blend Shows Signs of Instability (e.g., deposits, pressure) q1 Are storage conditions (temp, light) controlled? start->q1 a1_yes Proceed to Contamination Check q1->a1_yes Yes a1_no Action: Implement controlled storage (cool, dark place) q1->a1_no No q2 Is there evidence of contamination (water, metals)? a2_yes Action: Filter fuel, use metal deactivators, remove water q2->a2_yes Yes a2_no Proceed to Additive Check q2->a2_no No q3 Does the blend contain an antioxidant/stabilizer? a3_yes Action: Evaluate stabilizer effectiveness and concentration q3->a3_yes Yes a3_no Action: Add appropriate stabilizer package q3->a3_no No a1_yes->q2 end_node Re-evaluate Blend Stability Using DSC/TGA a1_no->end_node a2_yes->end_node a2_no->q3 a3_yes->end_node a3_no->end_node

References

Purity analysis of Pentan-2-yl nitrate and identifying common impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the purity analysis of Pentan-2-yl nitrate. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the expected impurities?

A1: this compound is typically synthesized via the esterification of 2-pentanol with nitric acid, often in the presence of a dehydrating agent or catalyst such as sulfuric acid. This reaction, while straightforward, can lead to the formation of several impurities.

Common Impurities in this compound Synthesis:

  • Unreacted 2-Pentanol: Incomplete reaction can leave residual starting material.

  • Pentan-2-yl nitrite: A common isomeric impurity formed through the reaction of 2-pentanol with nitrous acid, which can be present as an impurity in nitric acid or formed under certain reaction conditions.

  • Pentan-2-one: Oxidation of the secondary alcohol (2-pentanol) by nitric acid can yield the corresponding ketone.

  • Other Pentanol Isomers: If the starting 2-pentanol is not pure, other pentanol isomers and their corresponding nitrate and nitrite esters may be present.

  • Poly-nitrated species and degradation products: Under harsh reaction conditions, further nitration or degradation can occur.

Q2: What are the recommended analytical methods for determining the purity of this compound?

A2: The most common and effective methods for analyzing the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities. A non-polar or medium-polarity column is typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for quantifying this compound and less volatile impurities. A reverse-phase C18 column is a good starting point.

Q3: I see an unexpected peak in my GC-MS chromatogram. How can I identify it?

A3: An unexpected peak can be an impurity, a degradation product, or a contaminant. Here is a systematic approach to its identification:

  • Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with spectral libraries (e.g., NIST). Pay attention to the molecular ion peak and fragmentation patterns characteristic of potential impurities (see Table 1).

  • Consider Retention Time: Compare the retention time of the unknown peak with that of known standards of the suspected impurities (2-pentanol, pentan-2-yl nitrite, pentan-2-one).

  • Review the Synthesis Process: Consider the reagents and reaction conditions used in the synthesis to hypothesize potential side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purity analysis of this compound.

Issue 1: Poor separation of this compound and Pentan-2-yl nitrite in Gas Chromatography.
  • Cause: These isomers can have very similar boiling points and polarities, making them difficult to separate on some GC columns.

  • Solution:

    • Optimize the Temperature Program: Use a slower temperature ramp to enhance separation.

    • Select an Appropriate Column: A more polar column (e.g., a wax-based column) may provide better selectivity for these isomers compared to a standard non-polar column like a DB-5.

Issue 2: The peak corresponding to this compound is broad or shows tailing in the GC chromatogram.
  • Cause: This can be due to active sites in the GC inlet or column, or the thermal degradation of the analyte.

  • Solution:

    • Use a Deactivated Inlet Liner: Ensure the glass liner in the GC inlet is deactivated to prevent interactions with the analyte.

    • Lower the Inlet Temperature: High inlet temperatures can cause degradation of nitrate esters. Try reducing the inlet temperature.

    • Check Column Health: An old or contaminated column can lead to peak tailing. Condition or replace the column if necessary.

Issue 3: Inconsistent quantification results in HPLC analysis.
  • Cause: this compound may have a weak chromophore, leading to low sensitivity and poor reproducibility at the low UV wavelengths typically used for nitrates (around 210-220 nm). Mobile phase composition and pH can also affect retention and peak shape.

  • Solution:

    • Optimize Detection Wavelength: While nitrates have weak UV absorbance, ensure you are using the wavelength of maximum absorbance.

    • Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile or methanol) concentration and the pH of the aqueous phase to achieve optimal retention and peak shape.

    • Use a High-Purity Mobile Phase: Ensure the mobile phase is freshly prepared with high-purity solvents and filtered to avoid baseline noise.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity Analysis
  • Objective: To separate and identify this compound from its common volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions (Starting Point):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 200 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-200 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assay
  • Objective: To quantify the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Quantification: Use an external standard of known purity to create a calibration curve.

Data Presentation

Table 1: Physicochemical Properties and Mass Spectral Data of this compound and Common Impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Mass Spectral Fragments (m/z)
This compoundC₅H₁₁NO₃133.15~150-16087, 73, 62, 45, 43, 29
2-PentanolC₅H₁₂O88.15118-11973, 70, 55, 45, 43, 31
Pentan-2-yl nitriteC₅H₁₁NO₂117.15~105-11587, 70, 57, 43, 41, 29
Pentan-2-oneC₅H₁₀O86.1310271, 58, 43, 29

Mandatory Visualization

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_synthesis Synthesis & Initial Observation cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Troubleshooting Synthesis This compound Synthesis (2-pentanol + Nitric Acid) Crude_Product Crude Product Obtained Synthesis->Crude_Product GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis HPLC_Analysis HPLC Purity Assay Crude_Product->HPLC_Analysis Impurity_ID Identify Impurities (MS Library, Stds) GCMS_Analysis->Impurity_ID Pure Purity > 99%? HPLC_Analysis->Pure Pure->Impurity_ID No Final_Product Final Product Meets Specification Pure->Final_Product Yes Troubleshoot Troubleshoot Separation/ Quantification Issues Impurity_ID->Troubleshoot Troubleshoot->GCMS_Analysis Optimize GC Method Troubleshoot->HPLC_Analysis Optimize HPLC Method

Caption: Workflow for the purity analysis and troubleshooting of this compound.

Troubleshooting inconsistent performance of Pentan-2-yl nitrate in different diesel bases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentan-2-yl nitrate as a cetane improver in various diesel base fuels.

Troubleshooting Inconsistent Performance

This section addresses common issues encountered during the use of this compound, offering potential causes and systematic solutions.

Issue 1: Lower than Expected Cetane Number Uplift

Symptom: The measured cetane number of the diesel base fuel treated with this compound is lower than anticipated.

Potential Causes:

  • Diesel Base Fuel Composition: The chemical makeup of the diesel base fuel significantly impacts the effectiveness of cetane improvers.[1] Fuels with high aromatic content or certain sulfur compounds can exhibit a reduced response to the additive. Straight-chain paraffinic hydrocarbons show the best response.

  • Incorrect Dosage: The concentration of this compound may be too low to achieve the desired cetane number increase. The relationship between dosage and cetane uplift is not always linear and can plateau at higher concentrations.

  • Improper Mixing: Inadequate mixing can lead to a non-homogeneous distribution of the additive within the diesel fuel, resulting in inaccurate sampling and testing.

  • Degradation of the Additive: this compound can degrade over time, especially if not stored correctly. Exposure to high temperatures, UV light, and contaminants can reduce its potency.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Cetane Uplift start Start: Lower than Expected Cetane Number Uplift check_dosage 1. Verify Dosage Calculation and Addition start->check_dosage check_mixing 2. Ensure Homogeneous Mixing of Additive check_dosage->check_mixing Dosage Correct conclusion Conclusion: Identify Root Cause check_dosage->conclusion Dosage Incorrect analyze_base_fuel 3. Analyze Diesel Base Fuel Composition check_mixing->analyze_base_fuel Mixing Adequate check_mixing->conclusion Mixing Inadequate check_additive_quality 4. Test Additive Quality and Stability analyze_base_fuel->check_additive_quality Fuel Properties Known analyze_base_fuel->conclusion Fuel Composition is the Issue review_protocol 5. Review Cetane Number Testing Protocol check_additive_quality->review_protocol Additive is Potent check_additive_quality->conclusion Additive Degraded review_protocol->conclusion Protocol is Correct review_protocol->conclusion Testing Error Identified

Caption: Troubleshooting workflow for low cetane number uplift.

Issue 2: Poor Fuel Stability and Formation of Precipitates

Symptom: The diesel fuel blend containing this compound shows signs of instability, such as the formation of gums, sediments, or color change over time.

Potential Causes:

  • Oxidative Instability: The addition of nitrate-based cetane improvers can sometimes adversely affect the oxidation stability of the diesel fuel, leading to the formation of insoluble degradation products.[2]

  • Thermal Instability: At elevated temperatures, this compound can decompose, which may initiate or accelerate fuel degradation pathways.

  • Incompatibility with Other Additives: Interactions between this compound and other additives in the diesel fuel (e.g., corrosion inhibitors, lubricity improvers) could lead to precipitation.

  • Contamination: The presence of water or other contaminants in the fuel can accelerate degradation processes.[2]

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Poor Fuel Stability start Start: Poor Fuel Stability (Precipitates, Color Change) check_storage 1. Review Storage Conditions (Temp, Light, Time) start->check_storage check_contamination 2. Test for Water and Other Contaminants check_storage->check_contamination Storage Conditions OK conclusion Conclusion: Identify Cause of Instability check_storage->conclusion Improper Storage check_compatibility 3. Evaluate Compatibility with Other Fuel Additives check_contamination->check_compatibility Fuel is Clean check_contamination->conclusion Contamination Found perform_stability_test 4. Conduct Oxidation Stability Test (e.g., ASTM D2274) check_compatibility->perform_stability_test Additives Compatible check_compatibility->conclusion Additive Incompatibility perform_stability_test->conclusion Stability Issue Quantified G cluster_2 Mechanism of Cetane Improvement heat_compression Heat of Compression in Engine Cylinder nitrate_decomp This compound Decomposition heat_compression->nitrate_decomp free_radicals Generation of Free Radicals (R•, NO2•) nitrate_decomp->free_radicals chain_initiation Initiation of Fuel Oxidation Chain Reactions free_radicals->chain_initiation ignition_delay Reduced Ignition Delay chain_initiation->ignition_delay cetane_increase Increased Cetane Number ignition_delay->cetane_increase

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Alkyl Nitrate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of alkyl nitrates is paramount for ensuring product quality, stability, and safety. This guide provides an objective comparison of various analytical methods used for this purpose, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.

Comparison of Analytical Method Performance

The selection of an analytical method for alkyl nitrate quantification is a critical decision that impacts data quality and reliability. The following table summarizes the performance characteristics of commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
Linearity Range 0.01 to 1.00 µmol/ml for nitrate and nitrite[1]0.39 to 50 µg/mL for nitrate[2]Not explicitly stated, but high sensitivity suggests a wide linear range.
Limit of Detection (LOD) 0.005 µmol/ml for nitrate and nitrite[1]0.03 µg/mL for nitrate[2]Tens of ppt min⁻¹ for hydroxy- and ketonitrates; few hundreds of ppt for alkyl nitrates[3][4]
Limit of Quantification (LOQ) Not explicitly stated0.098 µg/mL for nitrate[2]Not explicitly stated
Precision (%CV) Intra- and inter-day variabilities for simultaneous determination of three nitrates were below 10% and 18%, respectively[5]<3%[2]Not explicitly stated, but generally high for MS techniques.
Accuracy (% Recovery) Recoveries of nitrate from whole blood were more than 90%[5]Not explicitly statedNot explicitly stated
Specificity/Selectivity High, especially with MS detection. Can distinguish between different alkyl nitrates and their isomers.[6][7]Good, can be optimized with different columns and mobile phases. UV detection can have limitations with co-eluting species.[8][9]High, capable of online detection of individual alkyl nitrates and functionalized nitrates.[3][4]
Sample Throughput Moderate, requires sample preparation including extraction and sometimes derivatization.[1]High, especially with modern UHPLC systems.[8]High, suitable for online and real-time measurements.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of alkyl nitrates using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, including many alkyl nitrates.

Sample Preparation (Extractive Alkylation):

  • An alkaline solution of the sample containing nitrate and nitrite is prepared.

  • An alkylating agent, such as pentafluorobenzyl bromide, is added along with a phase-transfer catalyst like tetradecyldimethylbenzylammonium chloride.[1]

  • The mixture is agitated to facilitate the extraction and derivatization of the analytes into an organic solvent.

  • The organic layer containing the alkylated nitrate and nitrite derivatives is separated for GC-MS analysis.[1]

Instrumentation and Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of the target analytes.

  • Injector: Operated in split or splitless mode, depending on the concentration of the analytes.

  • Oven Temperature Program: An optimized temperature gradient is used to separate the different alkyl nitrate derivatives.

  • Mass Spectrometer: Operated in a suitable ionization mode, such as electron ionization (EI) or negative-ion chemical ionization (NICI), for sensitive detection.[1]

  • Data Acquisition: The instrument is set to acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Alkalinization Alkalinization Sample->Alkalinization Derivatization Extractive Alkylation (Pentafluorobenzyl Bromide) Alkalinization->Derivatization Extraction Organic Phase Extraction Derivatization->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Ionization Ionization (NICI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS workflow for alkyl nitrate quantification.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including non-volatile and thermally labile alkyl nitrates.

Sample Preparation:

  • Samples are typically diluted in a suitable solvent.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[5][8]

  • The final extract is filtered through a 0.22 µm or 0.45 µm filter before injection.

Instrumentation and Analysis:

  • HPLC System: Consisting of a pump, autosampler, column oven, and detector.

  • Column: A reversed-phase column, such as a C8 or C18, is commonly used.[5][8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used in isocratic or gradient elution mode.[5][8]

  • Detector: A UV detector set at an appropriate wavelength (e.g., 220 nm) is often employed for detection.[2][8]

  • Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Extraction SPE or LLE (if necessary) Dilution->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation HPLC Separation (Reversed-Phase) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC workflow for alkyl nitrate quantification.

Cross-Validation Considerations

When performing a cross-validation of these methods, it is essential to analyze the same set of samples containing a range of alkyl nitrates at various concentrations. The results should be statistically compared to assess the agreement between the techniques. Key aspects to consider during cross-validation include:

  • Matrix Effects: The influence of the sample matrix on the analytical signal should be evaluated for each method.

  • Robustness: The method's performance should be tested by introducing small, deliberate variations in analytical parameters.

  • Inter-laboratory Comparison: For a comprehensive validation, the methods should be tested in different laboratories to assess their reproducibility.

By carefully considering the performance characteristics and experimental requirements of each method, researchers can confidently select and validate the most suitable analytical approach for their specific alkyl nitrate quantification needs.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.